1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-piperazin-1-yl-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAKUVGKAHNZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one chemical structure
Technical Monograph: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Executive Summary
This technical guide profiles 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a critical bifunctional building block in medicinal chemistry. Structurally, it serves as a semi-rigid linker connecting a lipophilic, aromatic hydrogen-bond acceptor (pyridine) with a solubilizing, basic secondary amine (piperazine) via an amide bond.
This scaffold is widely utilized in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors (targeting the hinge region) and GPCR ligands (dopaminergic/serotonergic modulation). Its utility stems from its ability to modulate physicochemical properties—specifically lowering LogP while providing a vector for further functionalization at the distal piperazine nitrogen.
Part 1: Structural Analysis & Physicochemical Profile[1]
The molecule consists of three distinct pharmacophoric domains. Understanding the electronic distribution across these domains is prerequisite to successful synthetic manipulation.
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₅N₃O | Low MW (<300 Da) fits "Rule of 3" for fragments. |
| Molecular Weight | 205.26 g/mol | High Ligand Efficiency (LE) potential. |
| pKa (Pyridine) | ~5.2 (Conjugate Acid) | Remains largely unprotonated at physiological pH (7.4). |
| pKa (Piperazine) | ~9.8 (Distal Amine) | Predominantly protonated at pH 7.4; drives solubility and lysosomal trapping. |
| LogP (Predicted) | ~0.3 – 0.6 | Hydrophilic; ideal for lowering the lipophilicity of greasy lead compounds. |
| H-Bond Donors | 1 (Piperazine NH) | Critical handle for derivatization or receptor interaction. |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Pip N) | High density of acceptors for water-bridging or residue interaction. |
Pharmacophore Mapping
The structure functions as a "vectorized" linker. The pyridine ring often engages in
Figure 1: Pharmacophoric connectivity and potential binding interactions of the scaffold.
Part 2: Synthetic Methodology
Direct coupling of 4-pyridylacetic acid with piperazine is chemically inefficient due to the symmetry of piperazine, which leads to the formation of the bis-amide dimer (1,4-bis(2-(pyridin-4-yl)acetyl)piperazine).
To ensure high yield and purity, a Mono-Protection Strategy is required.
Protocol: Selective Synthesis via N-Boc-Piperazine
Reagents:
-
Starting Material A: 4-Pyridylacetic acid hydrochloride (1.0 eq)
-
Starting Material B: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt (for cost efficiency)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Workflow:
-
Activation: Dissolve 4-pyridylacetic acid HCl in DMF. Add DIPEA and stir for 10 minutes to neutralize the HCl salt and activate the carboxylic acid. Add HATU at 0°C.
-
Coupling: Add N-Boc-piperazine slowly. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (5% MeOH in DCM). The acid spot should disappear.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection (The Critical Step): Dissolve the intermediate (Boc-protected amide) in DCM. Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir for 1 hour.
-
Free Base Isolation: Volatiles are removed in vacuo. The residue is the TFA salt. To obtain the free base, redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated Na₂CO₃ and extract into DCM/Isopropanol (3:1).
Figure 2: Optimized synthetic pathway avoiding dimerization.
Part 3: Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized scaffold, specific spectral features must be verified.
1. NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
Pyridine Signature: Look for two doublets (AA'BB' system) in the aromatic region (~8.5 ppm and ~7.3 ppm). The shift at 8.5 ppm confirms the pyridine nitrogen is not N-oxidized.
-
The "Linker" Singlet: A sharp singlet around 3.8 – 4.0 ppm corresponding to the -CH₂- between the pyridine and the carbonyl. Note: If this signal is split or diastereotopic, it indicates restricted rotation or chiral impurities elsewhere.
-
Piperazine Signals: Two distinct multiplets around 3.4–3.6 ppm (amide-adjacent) and 2.7–2.9 ppm (distal amine).
-
Validation Check: If the distal amine signals are downshifted (>3.5 ppm), the Boc group may still be attached, or the sample is still a TFA salt.
-
2. Mass Spectrometry (LC-MS)
-
Target Ion: [M+H]⁺ = 206.1.
-
Common Impurity: [M+H]⁺ = 325.2. This corresponds to the Dimer (Bis-acylated piperazine). Presence of this peak indicates failure of the mono-protection strategy or contamination of the starting N-Boc-piperazine with free piperazine.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
1. Solubility Enhancement in Lead Optimization
In drug discovery campaigns (e.g., kinase inhibitors), replacing a phenyl ring with a pyridine-piperazine motif is a standard tactic to improve Lipophilic Ligand Efficiency (LLE) . The distal nitrogen of the piperazine (pKa ~9.8) provides a handle for salt formation (e.g., mesylate or hydrochloride salts), significantly boosting aqueous solubility for oral dosing.
2. Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "super-fragment."
-
Vector 1 (Pyridine): Can be substituted at the 2- or 3-position via C-H activation or Minisci reactions to access sub-pockets.
-
Vector 2 (Piperazine NH): Ideal for reductive amination or SNAr reactions to attach "warheads" (e.g., acrylamides for covalent inhibition) or large hydrophobic tails.
3. Case Study: NAMPT Inhibitors
Research into Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors often utilizes the pyridine-piperazine-amide scaffold. The pyridine mimics the nicotinamide moiety of the natural substrate, while the piperazine linker extends into the enzyme's tunnel region, interacting with solvent-front residues.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of piperazines to lower LogP).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Pyridine as a phenyl bioisostere).
-
PubChem Compound Summary. (n.d.). 1-(4-Pyridyl)piperazine derivatives and properties. National Center for Biotechnology Information.
-
Organic Chemistry Portal. (n.d.). Amide Coupling Reagents: HATU and EDC. (Context: Protocol validation for amide synthesis).
-
Galli, U., et al. (2014). Synthesis and biological evaluation of pyridine-piperazine derivatives. European Journal of Medicinal Chemistry. (Context: Synthetic pathways for pyridine-piperazine scaffolds).
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (CAS: 849355-57-3): A Versatile Pharmacophore Building Block in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on bifunctional building blocks. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (CAS: 849355-57-3) is a highly versatile intermediate that seamlessly integrates two privileged pharmacophores: a piperazine ring and a 4-pyridyl moiety[1].
This deep-dive technical guide explores the structural rationale, synthetic methodologies, and advanced applications of this compound. Designed for researchers and drug development professionals, this whitepaper provides self-validating protocols and mechanistic insights to accelerate hit-to-lead optimization, particularly in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Profiling & Structural Rationale
The utility of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one lies in its dual functionality. The molecule consists of a 4-pyridylacetyl group attached to a piperazine ring via an amide bond.
Quantitative Data Summary
To ensure accurate stoichiometry and analytical tracking during synthesis, the core physicochemical properties are summarized below[1][2]:
| Property | Value / Description |
| Chemical Name | 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one |
| CAS Number | 849355-57-3 |
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| SMILES | O=C(CC1=CC=NC=C1)N2CCNCC2 |
| Typical Purity | ≥95% (Commercial/Analytical Standard) |
| Key Functional Groups | Secondary amine (nucleophile), Pyridine (H-bond acceptor/metal coordinator), Amide (linker) |
Mechanistic Rationale in Drug Design
-
The 4-Pyridyl Motif: In targeted therapeutics, particularly kinase inhibitors, the nitrogen atom of the pyridine ring frequently acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the ATP-binding pocket. Additionally, it can serve as a coordination site for metalloenzymes (e.g., CYP450 inhibitors).
-
The Piperazine Ring: Piperazine is a ubiquitous solubilizing group that improves the pharmacokinetic profile (ADME) of lipophilic drug candidates. The free secondary amine (
) provides an ideal, highly nucleophilic handle for late-stage functionalization, such as reductive amination, alkylation, or attachment to PROTAC PEG-linkers.
Standardized Synthetic Workflows
The synthesis of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is typically achieved through the amide coupling of 4-pyridylacetic acid with mono-Boc-protected piperazine, followed by acid-mediated deprotection.
Causality in Reagent Selection
While traditional coupling reagents like EDC/HOBt are common, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is specifically selected for this workflow. The secondary amine of piperazine is sterically hindered; HATU rapidly generates a highly reactive OAt-active ester, accelerating reaction kinetics and maximizing yield where other reagents might stall[3]. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester[3][4].
Protocol: Synthesis and Isolation
Step 1: HATU-Mediated Amide Coupling
-
Pre-activation: Dissolve 4-pyridylacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15–30 minutes. Causality: This pre-activation step ensures the complete formation of the OAt-active ester before the amine is introduced, preventing side reactions[3].
-
Coupling: Add mono-Boc-piperazine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.
-
Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to 4-pyridylacetic acid is fully consumed.
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash successively with saturated
, water, and brine. Causality: neutralizes excess acid and removes HOAt byproducts. Dry the organic layer over and concentrate in vacuo.
Step 2: Boc Deprotection & Free Base Isolation
-
Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.
-
Reaction: Warm to room temperature and stir for 1–2 hours. Causality: TFA cleanly cleaves the acid-labile carbamate, releasing
and isobutylene gases, which thermodynamically drives the reaction to completion. -
Neutralization (Critical Step): Concentrate the mixture to remove excess TFA. To isolate the free base (rather than the TFA salt), dissolve the residue in a minimal amount of Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1N
[1]. -
Final Isolation: Extract the aqueous layer with DCM, dry over
, and concentrate to yield pure 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.
Synthetic workflow for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one via HATU coupling.
Applications in Targeted Therapeutics (PROTACs)
Beyond traditional small-molecule inhibition, CAS 849355-57-3 is an exceptional starting point for Targeted Protein Degradation (TPD) . In PROTAC design, the target-binding "warhead" must be tethered to an E3 ligase recruiter via a linker.
The 4-pyridyl group serves as the target-engaging motif (e.g., binding to a kinase hinge region), while the secondary amine of the piperazine ring provides a highly reactive vector for attaching PEG or alkyl linkers via
Structural logic of utilizing the pyridyl-piperazine motif in PROTAC linkerology.
Analytical Validation
To ensure the integrity of the synthesized building block before downstream functionalization, the following self-validating analytical checks must be performed:
-
LC-MS: Confirm the mass-to-charge ratio (
) of . Ensure the absence of the Boc-protected mass ( ). -
H NMR (in
or ):-
Verify the presence of two distinct doublets in the aromatic region (~7.2 ppm and ~8.5 ppm), corresponding to the para-substituted pyridine ring.
-
Confirm the disappearance of the sharp singlet at ~1.4 ppm (9H), validating complete cleavage of the tert-butyl group.
-
Observe the broad singlet corresponding to the free piperazine
, which exchanges with .
-
References
-
Organic Synthesis. "Acid-Amine Coupling using HBTU" Organic-Synthesis.com. Available at: [Link]
Sources
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Molecular Weight Determination, Structural Profiling, and Analytical Workflows
Executive Summary & Structural Rationale
In modern drug discovery, the integration of privileged nitrogenous heterocycles is a fundamental strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is a highly versatile building block and pharmacophore core. Comprising a basic piperazine ring, an ethanone linker, and a pyridine-4-yl moiety, this compound is engineered for high aqueous solubility and robust target engagement via hydrogen bonding [1].
The precise molecular weight of this compound is 205.26 g/mol . With a molecular weight well below the 500 Da threshold of Lipinski’s Rule of Five, this scaffold is highly "lead-like," offering ample synthetic room for further derivatization without violating favorable oral bioavailability parameters. This technical guide explores the physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and self-validating synthetic protocols for this critical chemical core.
Physicochemical Properties & Quantitative Data
Understanding the exact molecular weight and isotopic distribution is critical for structural validation. The presence of three nitrogen atoms dictates that the nominal mass of the compound is an odd number (205 Da), adhering to the Nitrogen Rule.
Table 1: Quantitative Physicochemical and Analytical Data
| Property | Value | Scientific Rationale |
| Molecular Formula | C₁₁H₁₅N₃O | Derived from piperazine, pyridine, and acetyl core. |
| Molecular Weight (Average) | 205.26 g/mol | Calculated using standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999) [1]. |
| Monoisotopic Exact Mass | 205.1215 Da | Critical for HRMS validation; differentiates from isobaric impurities [3]. |
| Target [M+H]⁺ m/z | 206.1288 | The primary ion observed in positive Electrospray Ionization (ESI+). |
| Hydrogen Bond Donors | 1 | Contributed by the secondary amine of the piperazine ring. |
| Hydrogen Bond Acceptors | 3 | Contributed by the carbonyl oxygen, pyridine nitrogen, and piperazine nitrogen. |
| Estimated LogP | ~0.56 | Indicates favorable hydrophilicity, driven by the piperazine moiety [1]. |
Pharmacological Significance of the Scaffold
The structural logic behind 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is rooted in its modularity. Piperazine derivatives are ubiquitous in FDA-approved therapeutics (e.g., Olaparib, Abemaciclib) due to their ability to modulate pKa, improve metabolic stability, and act as rigid linkers [2]. The pyridine ring serves as an excellent hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or the active sites of PARP enzymes.
Figure 1: Structural deconstruction and functional logic of the piperazine-pyridine scaffold.
Analytical Workflows: Molecular Weight Validation via HRMS
To definitively prove the synthesis or presence of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Causality in Method Design: Electrospray Ionization in positive mode (ESI+) is explicitly chosen because the compound contains two highly basic nitrogen atoms (the secondary amine of piperazine and the aromatic nitrogen of pyridine). By utilizing a mobile phase acidified with 0.1% Formic Acid (FA), these nitrogens are readily protonated, ensuring near-quantitative ionization efficiency and a dominant [M+H]⁺ peak at m/z 206.1288 [3].
Figure 2: UHPLC-HRMS workflow for exact molecular weight and structural determination.
Protocol 1: LC-ESI-HRMS Exact Mass Determination
This protocol is a self-validating system: success is confirmed if the mass error between the theoretical and observed [M+H]⁺ is ≤ 5 ppm, and the isotopic pattern matches the C₁₁H₁₅N₃O theoretical distribution.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Ionization Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Data Acquisition & Validation: Scan range m/z 100–1000. Extract the ion chromatogram (EIC) for m/z 206.1288. Validate the compound by confirming a mass accuracy error of < 5 ppm.
Synthetic Methodology
The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one relies on a standard amide coupling reaction.
Causality in Reagent Selection: We utilize 1-Boc-piperazine to prevent polymerization or double-acylation, ensuring the reaction only occurs at one nitrogen. HATU is selected as the coupling reagent over DCC or EDC because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of secondary amines (like piperazine) while suppressing side reactions [4].
Protocol 2: Step-by-Step Synthesis
-
Activation: In an oven-dried round-bottom flask under N₂, dissolve 1.0 equivalent (eq) of 2-(pyridin-4-yl)acetic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 1.1 eq of 1-Boc-piperazine to the mixture. Stir for 12 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:4 ratio to DCM. Stir for 2 hours at room temperature to cleave the Boc group.
-
Purification: Concentrate the mixture to remove TFA. Neutralize with basic ion-exchange resin or perform preparative HPLC to yield the pure 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one. Validate the final product using Protocol 1.
References
- US10239877B2 - Pharmacophore for trail induction Source: Google Patents URL
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source: PubMed Central (PMC) / Semantic Scholar URL:[Link]
-
Analytical Methods Source: RSC Publishing URL:[Link]
-
N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 Source: PubChem (NIH) URL:[Link]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Executive Summary
This technical guide profiles 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a bidentate heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Functioning as a semi-rigid linker, this molecule connects a lipophilic, electron-deficient aromatic system (pyridine) with a polar, basic solubilizing group (piperazine). It is a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and NaV1.7 channel blockers.
Part 1: Chemical Identity & Structural Informatics[1]
The molecule is characterized by a 4-substituted pyridine ring linked via an acetyl spacer to a piperazine moiety.[1] Its amphiphilic nature allows it to traverse lipid bilayers while maintaining aqueous solubility, a "Lipinski-compliant" trait essential for oral bioavailability.
Core Identifiers
| Parameter | Data Specification |
| IUPAC Name | 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one |
| Common Name | 4-Pyridylacetyl-piperazine |
| Canonical SMILES | O=C(CC1=CC=NC=C1)N2CCNCC2 |
| InChI Key | PXJMEKXBONLMNG-UHFFFAOYSA-N (Isomeric equivalent) |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
Physicochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | 0.2 – 0.6 | Indicates high water solubility; ideal for optimizing lipophilic leads. |
| TPSA | ~50 Ų | Well below the 140 Ų threshold for cell membrane permeability. |
| pKa (Pyridine) | ~5.2 | Weakly basic; remains largely uncharged at physiological pH (7.4). |
| pKa (Piperazine) | ~9.8 | Highly basic; exists as a cation at physiological pH, aiding solubility. |
| H-Bond Donors | 1 (NH) | Critical for interaction with Asp/Glu residues in binding pockets. |
Part 2: Synthetic Architecture & Protocol
Retrosynthetic Logic
Direct coupling of 4-pyridylacetic acid with piperazine is chemically risky due to the symmetric nature of piperazine. Using unprotected piperazine often results in bis-acylation , yielding the unwanted symmetric dimer (A-P-A).
The Self-Validating Protocol: To ensure 1:1 stoichiometry and high purity, the synthesis must proceed via a mono-protected strategy using N-Boc-piperazine .
Validated Synthesis Workflow
Step 1: Amide Coupling (Activation)
-
Reagents: 4-Pyridylacetic acid hydrochloride (1.0 eq), N-Boc-piperazine (1.1 eq).
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt.
-
Base: DIPEA (3.0 eq) to neutralize the HCl salt and activate the carboxylic acid.
-
Solvent: DMF or DCM (Anhydrous).
-
Mechanism: The carboxylate attacks the uronium center of HATU, forming an active ester, which is then intercepted by the secondary amine of the protected piperazine.
Step 2: Deprotection
-
Reagent: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Purification: The final product is a secondary amine. If using TFA, the workup requires a basic wash (NaHCO₃) to obtain the free base, or ether precipitation to isolate the TFA salt.
Process Visualization
The following diagram illustrates the critical pathway to avoid dimerization.
Figure 1: Selective synthesis pathway preventing dimerization via Boc-protection strategy.
Part 3: Medicinal Chemistry Applications[4][7][8][9]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an advanced fragment. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), often targeting the hinge region of kinases. The piperazine NH acts as a vector for growing the molecule, allowing chemists to attach "warheads" or specificity elements (e.g., sulfonyl chlorides, aryl halides).
Pharmacophore Mapping
In the context of NaV1.7 inhibitors (pain management), the piperazine amide acts as a central scaffold.
-
The Linker (Ethanone): Provides a specific distance (~3.5 Å) between the aromatic pyridine and the basic nitrogen.
-
Rotational Freedom: The methylene group (-CH2-) allows the pyridine ring to rotate and find pi-stacking interactions within the receptor pocket.
Figure 2: Pharmacophore node map highlighting interaction zones.
Part 4: Analytical Profiling
To validate the synthesis of this molecule, the following analytical signatures are expected.
1H NMR Interpretation (DMSO-d6)
-
Pyridine Protons: Two doublets (AA'BB' system) around δ 8.5 ppm (α-protons) and δ 7.3 ppm (β-protons).
-
Linker (CH2): A sharp singlet around δ 3.8 ppm . This is the methylene group between the carbonyl and the pyridine.
-
Piperazine Protons: Two sets of multiplets. The protons adjacent to the amide appear downfield (δ 3.4-3.6 ppm ), while the protons adjacent to the free amine appear upfield (δ 2.6-2.8 ppm ).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 206.13 m/z .
-
Fragmentation Pattern: Loss of the piperazine ring or cleavage at the amide bond may be observed at higher collision energies.
References
-
PubChem Compound Summary. (2025). 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one (Isomeric Analog Data). National Center for Biotechnology Information. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on Piperazine solubility). Link
-
Chowdhury, S., et al. (2016). Discovery of NaV1.7 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of piperazine-amide scaffolds). Link
Sources
Comprehensive Nomenclature, Synonyms, and Analytical Characterization of 1-(4-Pyridylacetyl)piperazine
Executive Summary
In modern drug discovery, piperazine derivatives serve as privileged scaffolds for modulating pharmacokinetic properties and target affinity. 1-(4-Pyridylacetyl)piperazine is a highly versatile intermediate frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and neuropharmacological agents. This technical whitepaper provides an in-depth analysis of its structural nomenclature, synonymology, and the causal logic behind its synthesis and analytical validation. By standardizing the nomenclature and providing self-validating experimental protocols, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.
Structural Deconstruction & Nomenclature Principles
The nomenclature of organic molecules can often become fragmented between systematic rules and practical laboratory vernacular. According to the [1], the principal functional group dictates the parent structure of the molecule[2].
For 1-(4-pyridylacetyl)piperazine, the structure consists of three distinct moieties:
-
The Piperazine Core: A six-membered saturated heterocycle containing two opposing nitrogen atoms.
-
The Acetyl Linker: A two-carbon chain containing a carbonyl group (-CH2-CO-), forming an amide bond with the piperazine ring.
-
The Pyridine Ring: An aromatic heterocycle attached at the 4-position to the acetyl linker.
Because the amide/ketone functional group takes higher precedence than the amine and the heterocycles in systematic naming, the preferred IUPAC name (PIN) treats the molecule as an ethanone derivative or an acylated piperazine: 1-[2-(pyridin-4-yl)acetyl]piperazine .
Figure 1: Structural deconstruction of 1-(4-pyridylacetyl)piperazine into its core moieties.
Synonyms & Database Identifiers
Due to the convergence of different naming conventions (e.g., CAS, IUPAC, and common laboratory shorthand), the compound is tracked under several synonyms. The table below consolidates the quantitative data and structural identifiers required for cross-referencing in chemical databases.
| Property | Value |
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-[2-(pyridin-4-yl)acetyl]piperazine |
| Common Synonyms | 1-(4-pyridylacetyl)piperazine; 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethan-1-one; Piperazine, 1-(4-pyridinylacetyl)- |
| SMILES | O=C(CC1=CC=NC=C1)N2CCNCC2 |
| InChIKey | (Dependent on specific stereochemical/salt notation, typically generated via standard structural input) |
Synthesis Workflow & Intermediate Tracking
The synthesis of 1-(4-pyridylacetyl)piperazine requires precise control over reaction stoichiometry to prevent the formation of unwanted symmetric dimers.
Causality in Experimental Design
Unprotected piperazine possesses two equally reactive secondary amines. If reacted directly with 4-pyridylacetic acid, it yields a statistical mixture of unreacted starting material, the desired mono-acylated product, and a di-acylated byproduct. To enforce causality and guarantee a single product, 1-Boc-piperazine (mono-protected) is utilized.
For the amide bond formation, is the gold standard[3]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, driven by a neighboring group effect from its pyridine nitrogen, which stabilizes the incoming amine through a 7-membered cyclic transition state[4].
Figure 2: Step-by-step synthesis workflow utilizing HATU coupling and Boc-deprotection.
Step-by-Step Synthesis Protocol
-
Pre-activation: Dissolve 2-(pyridin-4-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. Logic: DIPEA deprotonates the acid, allowing HATU to form the reactive OAt-ester.
-
Coupling: Add 1-Boc-piperazine (1.1 eq) to the mixture. Stir for 2 hours. Monitor via TLC/LC-MS.
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 and brine to remove the HOAt byproduct and excess DMF. Dry over Na2SO4 and concentrate.
-
Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature. Logic: TFA selectively cleaves the tert-butyl carbamate via a carbocation mechanism without hydrolyzing the newly formed amide bond.
-
Isolation: Concentrate under reduced pressure, neutralize with a basic resin or aqueous NaOH, and extract to yield the free base of 1-(4-pyridylacetyl)piperazine.
Analytical Verification Protocol (Self-Validating System)
To ensure trustworthiness, the synthesized compound must be verified using orthogonal analytical techniques. The protocols below are designed as self-validating systems containing specific pass/fail checkpoints.
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 2.5 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Causality for Method: The basic nitrogen atoms (pyridine and secondary amine) require an acidic mobile phase (formic acid) to remain fully protonated. This prevents secondary interactions with residual silanols on the stationary phase (which causes peak tailing) and maximizes ionization efficiency in the ESI+ source.
-
Validation Checkpoint: The target mass [M+H]+ is 206.1 m/z .
-
Self-Correction: If a peak at 306.2 m/z [M+H]+ is observed, it indicates incomplete Boc deprotection. If a peak at 325.1 m/z is observed, it indicates di-acylation (failure in the protection strategy).
-
Nuclear Magnetic Resonance (1H NMR)
-
Solvent: Chloroform-d (CDCl3) or DMSO-d6.
-
Causality for Method: The restricted rotation around the newly formed C-N amide bond causes the piperazine methylene protons to become magnetically inequivalent at room temperature. This results in broad or split multiplets rather than sharp singlets, serving as a critical diagnostic feature confirming successful amide bond formation.
| Nucleus | Expected Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1H | ~8.52 | Doublet (d) | 2H | Pyridine α-protons (adjacent to N) |
| 1H | ~7.25 | Doublet (d) | 2H | Pyridine β-protons |
| 1H | ~3.78 | Singlet (s) | 2H | Acetyl -CH2- linker |
| 1H | ~3.55, ~3.42 | Multiplet (m) | 4H | Piperazine -CH2- (Amide side, downfield shifted) |
| 1H | ~2.85, ~2.78 | Multiplet (m) | 4H | Piperazine -CH2- (Amine side) |
| 1H | ~2.10 | Broad Singlet | 1H | Piperazine -NH (Exchangeable) |
References
-
IUPAC Nomenclature of Organic Chemistry (Wikipedia Overview) Source: Wikipedia URL:[Link]
-
Blue Book - IUPAC | International Union of Pure and Applied Chemistry Source: IUPAC Official Website URL:[Link]
-
HATU (Coupling Reagent Mechanism and History) Source: Wikipedia URL:[Link]
Sources
The Strategic Utility of 2-(Pyridin-4-yl)-1-(piperazin-1-yl)ethanone in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Introduction to the Pharmacophore
In the landscape of modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on versatile, bifunctional building blocks. 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone (often referred to as 4-pyridylacetic acid piperazine amide) is a highly privileged structural motif.
This molecule combines three critical chemical features:
-
The Pyridin-4-yl Moiety: Acts as a strong hydrogen bond acceptor and participates in
stacking interactions within receptor binding pockets. -
The Ethanone (Amide) Linker: Provides a metabolically stable, rigidified vector that dictates the spatial orientation of the flanking rings.
-
The Piperazine Ring: Serves as a highly tunable, basic, and water-soluble linker. The secondary amine allows for rapid downstream diversification via alkylation, acylation, or sulfonylation.
Historically, derivatives of this core have been instrumental in the development of platelet ADP receptor inhibitors [1], Substance P (NK1) antagonists[2], and farnesyl protein transferase inhibitors [3].
Physicochemical Profiling & ADME Rationale
Understanding the baseline physicochemical properties of a building block is critical before incorporating it into a high-throughput screening (HTS) library. The unadorned 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone possesses an inherently polar profile, designed to offset the lipophilicity of terminal capping groups added later in the drug development pipeline.
Quantitative Physicochemical Data
| Property | Value | Pharmacological Significance |
| Molecular Weight | 205.26 g/mol | Highly ligand-efficient; leaves an ample mass budget (~300 Da) for further derivatization while adhering to Lipinski's Rule of 5. |
| Topological Polar Surface Area | 62.3 Ų | Optimal for membrane permeability. Keeps the final drug candidate within the <140 Ų threshold for oral bioavailability. |
| Hydrogen Bond Donors | 1 | Ensures favorable solvation while minimizing desolvation penalties during receptor binding. |
| Hydrogen Bond Acceptors | 3 | Facilitates robust interactions with target receptor residues (e.g., GPCR transmembrane domains). |
| LogP (Estimated) | 0.1 - 0.5 | Highly hydrophilic. Requires lipophilic capping groups (e.g., substituted phenyls or cycloalkyls) to achieve an optimal partition coefficient for target tissue distribution. |
Synthetic Methodology & Protocol Validation
Causality in Experimental Design
Synthesizing this molecule requires precision. A naive approach—reacting 4-pyridylacetic acid directly with unprotected piperazine—will yield a statistical mixture of unreacted starting material, the desired mono-amide, and an unwanted symmetrical di-amide. To enforce 100% regioselectivity, we utilize 1-Boc-piperazine .
Furthermore, 4-pyridylacetic acid is prone to thermal decarboxylation if over-activated. Therefore, we utilize BOP-Cl (Bis-(2-oxo-3-oxazolidinyl)phosphinic chloride) at room temperature. BOP-Cl is exceptionally efficient for coupling secondary amines (like piperazine) and avoids the thermal stress associated with harsher coupling reagents.
Fig 1: Step-by-step synthetic workflow utilizing Boc-protection to prevent di-acylation.
Step-by-Step Protocol: Synthesis of 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone
Phase 1: Activation and Coupling
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-pyridylacetic acid hydrochloride (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM) (25 mL) under a nitrogen atmosphere.
-
Neutralization: Add triethylamine (TEA) (3.0 eq, 15.0 mmol) dropwise. Rationale: TEA neutralizes the hydrochloride salt, freeing the carboxylic acid, and acts as the catalytic base for the coupling.
-
Activation: Add BOP-Cl (1.1 eq, 5.5 mmol) and stir for 15 minutes at room temperature.
-
Coupling: Introduce 1-Boc-piperazine (1.0 eq, 5.0 mmol) in one portion. Stir at room temperature for 12 hours.
-
Self-Validation Check: Perform LC-MS analysis. The reaction is deemed ready for workup only when the starting material is consumed and the intermediate mass (
) is the dominant peak.
-
Phase 2: Workup and Purification
5. Quench: Terminate the reaction by adding saturated aqueous
Phase 3: Deprotection and Isolation 8. Cleavage: Dissolve the intermediate in DCM (10 mL) and add trifluoroacetic acid (TFA) (10 mL). Stir at room temperature for 2 hours. Rationale: TFA cleanly cleaves the tert-butyl carbamate without hydrolyzing the robust amide bond. 9. Concentration: Concentrate in vacuo to remove excess TFA. 10. Free-Basing: Neutralize the resulting TFA salt with 1M NaOH. Because the final product is highly polar, extract using a polar organic solvent mixture (e.g., 10% MeOH in DCM or n-butanol). 11. Final Isolation: Dry and concentrate to yield the final product.
- Self-Validation Check: Final LC-MS must show the target mass (
). NMR must confirm the complete disappearance of the Boc tert-butyl singlet at ~1.4 ppm.
Pharmacological Applications & Target Engagement
Once synthesized, the secondary amine of the piperazine ring serves as the attachment point for library enumeration. This core has demonstrated remarkable efficacy in targeting G-Protein Coupled Receptors (GPCRs).
For instance, in the development of platelet ADP receptor inhibitors (targeting the
Similarly, in oncology and pain management, derivatives of this scaffold act as Substance P antagonists by blocking the Neurokinin 1 (NK1) receptor [2].
Fig 2: Pharmacological mechanism of action for GPCR antagonism via the piperazine derivative.
Conclusion
The 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capacity of pyridine with the modularity of piperazine, it provides medicinal chemists with a metabolically stable, highly tunable vector. Adhering to the strictly controlled, self-validating synthetic protocol outlined above ensures the generation of high-purity intermediates, which is the foundational prerequisite for successful downstream high-throughput library synthesis and subsequent clinical success.
References
- Title: Piperazine and homopiperazine compounds (WO2003022214A2)
- Title: Benzoamide piperidine compounds as substance p antagonists (WO2001077100A2)
- Title: Tricyclic amides useful for inhibition of G-protein function and for treatment of proliferative diseases (EP1380581A1)
Engineering Privileged Pharmacophores: The Biological Activity and Application of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Discovery Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
In modern targeted therapeutics, the design of small-molecule inhibitors rarely relies on a single "magic bullet" pharmacophore. Instead, it requires the precise fusion of distinct chemical modules to balance target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. The molecule 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one represents a highly engineered, privileged hybrid scaffold. It seamlessly integrates the solubilizing and linking capabilities of a piperazine ring, the conformational rigidity and electronic tuning of an ethan-1-one (amide) linker, and the classic kinase-hinge-binding properties of a pyridin-4-yl moiety[1][2].
This technical whitepaper deconstructs the biological activity of this scaffold, explaining the causality behind its structural components, its mechanistic application in kinase and GPCR drug discovery, and the self-validating experimental workflows required to evaluate its derivatives.
Pharmacophore Deconstruction & Mechanistic Causality
To understand the biological utility of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, we must analyze the thermodynamic and electronic contributions of its three core modules.
The Pyridin-4-yl Moiety: A Classic Hinge Binder
In kinase inhibitor design, the ATP-binding pocket is the primary target. The pyridin-4-yl group acts as a potent, single-point "hinge binder"[3]. The nitrogen atom on the pyridine ring serves as a strong hydrogen-bond acceptor, interacting directly with the backbone amide (typically a conserved cysteine or methionine residue) in the hinge region of the kinase[3]. This interaction anchors the scaffold deep within the ATP pocket, providing the foundational binding affinity required for competitive inhibition.
The Ethan-1-one (Amide) Linker: Electronic Tuning and Rigidity
The connection between the pyridine ring and the piperazine is not a simple alkyl chain; it is an amide bond. This is a deliberate design choice driven by causality:
-
Conformational Rigidity: The partial double-bond character of the amide restricts rotation, reducing the entropic penalty upon target binding.
-
pKa Modulation: Alkyl-linked piperazines are highly basic (pKa ~9.0), which can lead to excessive protonation at physiological pH, resulting in poor membrane permeability and potential hERG channel toxicity. The electron-withdrawing nature of the amide carbonyl pulls electron density away from the adjacent piperazine nitrogen, lowering the overall pKa of the distal basic center by approximately 1 to 1.5 units[4]. This creates a "Goldilocks" protonation state—basic enough for solubility, but lipophilic enough for cellular penetrance.
The Piperazine Ring: Solubility and Vectorization
Piperazine is the third most commonly used saturated nitrogen heterocycle in FDA-approved drugs[5]. In this scaffold, the distal secondary amine of the piperazine serves two critical functions. First, it acts as a basic center that becomes partially protonated in aqueous media, drastically improving the thermodynamic solubility of the inherently lipophilic pyridine core[5]. Second, it provides a versatile synthetic handle (vector) for further functionalization, such as attaching PROTAC E3 ligase ligands, fluorophores, or specificity-driving functional groups[4].
Caption: Structural deconstruction of the scaffold and its functional pharmacological roles.
Quantitative Physicochemical Profiling
The integration of these three modules yields a scaffold with highly predictable and favorable physicochemical properties. Table 1 summarizes the typical quantitative data observed when this scaffold is utilized as a core in lead optimization campaigns.
Table 1: Physicochemical and Pharmacological Profiling of the Scaffold
| Property | Typical Value Range | Reference Standard (Alkyl-Piperazine) | Biological Implication |
| Distal Amine pKa | 7.5 – 8.0 | 9.0 – 9.5 | Optimized for balanced BBB penetrance and solubility[4]. |
| Aqueous Solubility | > 150 µM | < 50 µM | Prevents compound aggregation in biochemical assays[5]. |
| Kinase Hinge H-Bond Distance | 2.8 – 3.1 Å | N/A | Optimal distance for strong ATP-competitive inhibition[3]. |
| LogD (pH 7.4) | 1.5 – 2.5 | < 1.0 | Ideal lipophilicity for oral bioavailability and cell permeability. |
Self-Validating Experimental Protocols
To rigorously evaluate derivatives of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, standard biochemical assays are insufficient. The protocols below are designed as self-validating systems, ensuring that artifacts (such as compound autofluorescence or aggregation) do not yield false positives.
Protocol 1: High-Throughput TR-FRET Kinase Binding Assay
Causality: Pyridine-containing compounds often exhibit intrinsic fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before signal reading, allowing short-lived compound autofluorescence to decay, thereby ensuring absolute data trustworthiness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Compound Dilution: Serially dilute the test compounds (scaffold derivatives) in 100% DMSO to create an 11-point concentration-response curve. Transfer 100 nL of each dilution to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550).
-
Target Incubation: Add 5 µL of the target kinase (e.g., BRAF or Akt) tagged with GST or His, diluted in assay buffer, to the wells. Incubate for 15 minutes at room temperature to allow the pyridin-4-yl moiety to equilibrate within the hinge region.
-
Tracer Addition: Add 5 µL of a master mix containing a Europium-labeled anti-tag antibody (donor) and a kinase-specific fluorescent tracer (acceptor).
-
Equilibration & Readout: Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (donor) and 665 nm (acceptor) after a 50 µs delay.
-
Self-Validation Step: Include a Staurosporine standard curve on every plate. The assay is only validated if the Staurosporine IC₅₀ falls within 3-fold of its historical mean (typically 1-5 nM). Calculate the 665/615 ratio to determine specific binding.
Caption: Step-by-step TR-FRET experimental workflow for evaluating ATP-competitive kinase binding.
Protocol 2: Potentiometric Titration for Precise pKa Determination
Causality: Because the amide linker is specifically designed to lower the piperazine's pKa, computational predictions are insufficient for lead optimization. Precise physical measurement via potentiometric titration is required to validate the electronic tuning of the scaffold[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2-3 mg of the pure compound in 1.5 mL of a standardized co-solvent mixture (e.g., 0.15 M KCl in water/methanol) to ensure complete dissolution.
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) immediately prior to the experiment.
-
Acidification: Lower the pH of the sample solution to ~2.0 using standardized 0.5 M HCl to fully protonate the piperazine and pyridine nitrogens.
-
Titration: Automatically titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) at a constant temperature of 25°C.
-
Data Processing: Record the volume of titrant added versus the pH. Use Bjerrum plot analysis or specialized software (e.g., SiriusT3) to calculate the exact pKa values from the inflection points of the titration curve.
-
Self-Validation Step: Run a reference standard of 1,4-dimethylpiperazine (known pKa ~8.4) alongside the test compounds to ensure the electrode's dynamic response is accurate.
Conclusion
The molecule 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is not merely a chemical building block; it is a rationally designed, privileged pharmacophore. By combining the solubility-enhancing properties of piperazine, the electronic modulation of an amide linker, and the robust target-anchoring of a pyridine hinge binder, this scaffold provides medicinal chemists with a highly tunable starting point for developing next-generation kinase inhibitors and targeted therapeutics. Rigorous, self-validating biophysical and biochemical assays remain paramount to fully leveraging its potential in drug discovery.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PubMed Central (PMC) / RSC Medicinal Chemistry URL:[Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Dove Medical Press / Drug Design, Development and Therapy URL:[Link]
-
Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors Source: ResearchGate URL:[Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega / American Chemical Society URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one solubility data
In-Depth Physicochemical Profiling and Solubility Optimization of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Executive Summary
The compound 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (CAS: 849355-57-3) is a highly versatile, nitrogen-rich building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Because it contains both a piperazine ring and a pyridine moiety, it presents a complex, pH-dependent solubility profile. For drug development professionals, understanding the dichotomy between its kinetic solubility (critical for in vitro bioassays) and thermodynamic solubility (critical for formulation and in vivo dosing) is paramount. This whitepaper provides a rigorous, self-validating framework for evaluating and optimizing the solubility of this dibasic compound.
Structural Rationale & Ionization Mechanics
To predict the solubility behavior of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, one must first deconstruct its ionization centers. The molecule possesses two distinct basic sites:
-
The Pyridine Nitrogen (N1): Exhibits a weakly basic
of approximately 5.2. -
The Piperazine Secondary Amine (N4): Exhibits a moderately strong basic
of approximately 8.8. (Note: The N1 of the piperazine ring is tied up in an amide bond, rendering it non-basic).
According to the principles of acid-base equilibria outlined by Avdeef in [1], the solubility of an ionizable molecule is fundamentally dictated by its charge state. The intrinsic solubility (
-
Gastric Conditions (pH 1.2 - 4.0): Both the piperazine and pyridine nitrogens are protonated. The molecule exists in a dicationic state (+2) , resulting in maximum aqueous solubility.
-
Intestinal Conditions (pH 6.5 - 7.4): The pyridine nitrogen is deprotonated (neutral), while the piperazine nitrogen remains protonated. The molecule exists in a monocationic state (+1) , resulting in moderate solubility.
-
Basic Conditions (pH > 9.5): Both centers are deprotonated. The molecule exists in its neutral state (0) , precipitating out of solution as it hits its intrinsic solubility limit (
).
Figure 1: pH-dependent ionization pathway and charge states of the compound.
Predictive vs. Experimental Solubility Data
The following tables summarize the expected quantitative solubility metrics for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.
Table 1: pH-Dependent Thermodynamic Solubility Profile (Simulated)
| Buffer System | pH | Dominant Charge State | Predicted Solubility ( | Solubilization Mechanism |
| SGF (Simulated Gastric Fluid) | 1.2 | +2 (Dication) | > 5,000 | Complete protonation; high hydration energy. |
| Acetate Buffer | 4.5 | +1.8 (Mixed) | ~ 2,500 | Partial deprotonation of pyridine ring. |
| FaSSIF (Fasted Intestinal) | 6.5 | +1 (Monocation) | ~ 450 | Piperazine protonated; micellar solubilization aids. |
| Borate Buffer | 10.0 | 0 (Neutral) | < 50 | Intrinsic solubility ( |
Table 2: Kinetic vs. Thermodynamic Solubility Metrics
| Assay Type | Incubation Time | Starting Material | Typical Result at pH 7.4 | Application |
| Kinetic | 2 Hours | 10 mM DMSO Stock | ~ 150 | High-throughput in vitro bioassay screening. |
| Thermodynamic | 48 Hours | Crystalline Solid | ~ 85 | Pre-formulation, lead optimization, and dosing. |
Note: Kinetic solubility is often artificially higher than thermodynamic solubility due to transient supersaturation induced by the DMSO solvent shift.
Standardized Experimental Workflows
To ensure data trustworthiness, solubility must be measured using self-validating protocols. The choice of assay depends entirely on the stage of development.
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
Kinetic solubility assays initiate from a DMSO stock to mimic the conditions of high-throughput biological screening. The rapid introduction of the compound into an aqueous environment forces a solvent shift, allowing researchers to measure the precipitation point before thermodynamic crystallization occurs[2].
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
-
Serial Dilution: Dispense the stock into a 96-well microtiter plate. Perform a serial dilution using the target aqueous buffer (e.g., PBS pH 7.4) to create a concentration gradient (e.g., 1 to 500
M). Keep final DMSO concentration 2%. -
Incubation: Seal the plate and incubate at 37°C for exactly 2 hours with gentle orbital shaking. Causality: 2 hours is sufficient to induce precipitation of insoluble aggregates without allowing full crystalline lattice formation.
-
Nephelometric Measurement: Read the plate using a laser nephelometer. The instrument measures forward-scattered light.
-
Self-Validation Step: Plot the Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is defined strictly as the inflection point where NTU values rise significantly above the buffer baseline.
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The Shake-Flask method is the gold standard for thermodynamic solubility as standardized in [3] and WHO guidelines[4].
-
Solid Addition: Weigh an excess amount of the solid API (crystalline form) into a glass vial. Causality: Glass is used to prevent non-specific binding of the lipophilic neutral species to plastic walls.
-
Buffer Addition: Add 1.0 mL of the target biorelevant medium (e.g., FaSSIF pH 6.5).
-
Equilibration: Place the vial on an orbital shaker at 37°C for 48 hours. Causality: A 48-hour equilibration period is mandated to ensure the system transitions from a kinetically trapped supersaturated state to a true thermodynamic equilibrium[5].
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22
m PTFE syringe filter. -
Quantification & Validation: Dilute the filtrate and quantify via HPLC-UV.
-
Self-Validation Step (Critical): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the API has not undergone a solvent-mediated polymorphic transformation or hydrate formation during the 48-hour assay.
Figure 2: Parallel workflows for determining Kinetic vs. Thermodynamic solubility.
Solubilization Strategies for Formulation
If the intrinsic solubility of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one proves insufficient for the target dose, formulation scientists must leverage its dibasic nature:
-
Salt Screening: Because the piperazine
is ~8.8, forming a salt with strong acids (e.g., Hydrochloride, Mesylate, or Tosylate) will lock the molecule in a highly soluble cationic lattice. However, when using an HCl salt, one must be cautious of the Common-Ion Effect in the stomach; the high chloride concentration in gastric fluid (pH 1.2) can suppress the dissolution rate of the HCl salt. A mesylate salt often bypasses this limitation. -
Co-Solvent & Surfactant Systems: For intravenous (IV) formulations, leveraging a mixture of PEG-400, Propylene Glycol, and a surfactant (like Polysorbate 80) can artificially raise the
baseline by encapsulating the neutral species in micelles at physiological pH.
References
-
In vitro solubility assays in drug discovery PubMed (National Institutes of Health) URL:[Link]
-
Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Wiley URL:[Link]
-
<1236> Solubility Measurements United States Pharmacopeia (USP-NF) URL:[Link]
-
Annex 4: Guidelines on the Biopharmaceutics Classification System World Health Organization (WHO) URL: [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, with a specific focus on its hydrochloride salt, a common form for this compound in research and development settings. As a Senior Application Scientist, the aim is to not only present the safety data but to also offer insights into the rationale behind the recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.
Section 1: Compound Identification and Hazard Classification
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its salts are heterocyclic compounds of interest in medicinal chemistry and drug discovery. The hydrochloride salt, in particular, is frequently used due to its improved solubility and stability.
Chemical Identity:
| Compound | Synonym(s) | Molecular Formula | InChI Key |
| 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride | 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride | C11H15N3O.ClH | LYQXSHMEENTOGM-UHFFFAOYSA-N[1] |
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[2] This is a common characteristic of many biologically active small molecules.
-
Skin Corrosion/Irritation: Causes skin irritation.[3][4] Piperazine and its derivatives are known to be skin irritants.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4] Direct contact with the eyes can lead to significant damage.
-
Respiratory Irritation: May cause respiratory irritation.[3][4] Inhalation of dust or aerosols should be avoided.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2] This necessitates careful disposal procedures to prevent environmental contamination.
Based on data for the closely related compound 1-(2-Pyridyl)piperazine, the following GHS pictograms are relevant:
-
Signal Word: Warning[3]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A proactive approach to exposure control is paramount when handling this compound. The following engineering controls and personal protective equipment are essential.
Engineering Controls:
-
Fume Hood: All handling of solid and stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial for minimizing direct contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3] It is advisable to double-glove when handling the pure compound or concentrated solutions.
-
Skin and Body Protection: A lab coat should be worn at all times.[3] For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride from receipt to disposal.
Caption: Standard Operating Procedure for Safe Handling.
Section 3: First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response:
A spill of this compound should be treated as a hazardous event. The following workflow outlines the appropriate response.
Caption: Emergency Spill Response Workflow.
Section 4: Physical and Chemical Properties and Stability
Understanding the physical and chemical properties of a compound is essential for its safe handling and storage.
Physical and Chemical Properties of Related Compounds:
| Property | 1-(2-Pyridyl)piperazine | 1-(4-Pyridyl)piperazine |
| Molecular Weight | 163.22 g/mol [4] | 163.22 g/mol [5] |
| Appearance | Solid | Solid |
| pKa (basic) | 8.9[4] | Not available |
Stability and Reactivity:
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Section 5: Toxicological and Ecological Information
Toxicological Information:
Detailed toxicological studies on 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one are not widely available. However, based on the data for related compounds and the general properties of piperazine derivatives, the following can be inferred:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Sensitization: Piperazine itself is a known sensitizer, and this potential should be considered.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound.
Ecological Information:
This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that it is not released into the environment. All waste materials containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.
Section 6: Conclusion
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its hydrochloride salt are valuable research chemicals that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. A thorough understanding of the potential hazards, the implementation of appropriate engineering controls, and the consistent use of personal protective equipment are the cornerstones of a robust safety program. Researchers and laboratory managers are encouraged to use this guide as a starting point for developing their own specific standard operating procedures.
References
- DC Chemicals. (2024). Safe Data Sheet for 2-(indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one.
- Fisher Scientific. (2009). Safety Data Sheet for 1-(2-Pyridyl)piperazine.
- PubChem. 1-(2-Pyridyl)piperazine.
- Sigma-Aldrich. 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride.
- PubChem. 1-(4-Pyridyl)piperazine.
Sources
- 1. 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride [sigmaaldrich.com]
- 2. 2-(indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one|871096-98-9|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
The structural motif comprising a piperazine ring coupled to a pyridine derivative is highly privileged in medicinal chemistry, frequently appearing in GPCR ligands, kinase inhibitors, and CNS-active therapeutics. The synthesis of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one from 4-pyridylacetic acid presents two distinct chemical challenges:
-
Substrate Stability: The free base of 4-pyridylacetic acid is highly prone to decarboxylation and exhibits poor solubility due to its zwitterionic nature. Therefore, the hydrochloride salt is universally preferred as a stable, reactive building block[1].
-
Regiocontrol of Piperazine: Unprotected piperazine contains two sterically and electronically identical secondary amines. Direct coupling inevitably yields a statistical mixture of mono- and di-acylated products. To enforce absolute regioselectivity, a mono-protected derivative—specifically 1-Boc-piperazine—must be utilized, followed by quantitative deprotection.
This application note details a highly robust, self-validating two-step protocol utilizing HATU-mediated amide coupling followed by acid-catalyzed Boc-deprotection.
Mechanistic Insights and Reagent Selection
Step 1: Amide Coupling via HATU
We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).
-
Causality of the Coupling Agent: HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming piperazine amine to accelerate the reaction and suppress side reactions[2].
-
Causality of the Base: 4-Pyridylacetic acid is introduced as a hydrochloride salt. Consequently, an excess of DIPEA (typically 3.5 equivalents) is strictly required: 1.0 eq to neutralize the starting material's HCl, 1.0 eq to neutralize the hexafluorophosphate byproduct of HATU, and 1.5 eq to maintain a basic environment that maximizes the nucleophilicity of 1-Boc-piperazine[3].
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Mechanistic Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion. The final product is isolated as a di-TFA salt, which provides excellent stability for long-term storage.
Reaction Workflow
Two-step synthesis workflow for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Reaction |
| Step 1: Coupling | ||||
| 4-Pyridylacetic acid HCl | 173.60 | 1.00 | 1.74 g | Electrophilic Substrate |
| 1-Boc-piperazine | 186.25 | 1.10 | 2.05 g | Nucleophile |
| HATU | 380.23 | 1.20 | 4.56 g | Activating Agent |
| DIPEA | 129.24 | 3.50 | 6.10 mL | Non-nucleophilic Base |
| DMF (Anhydrous) | 73.09 | - | 20.0 mL | Solvent |
| Step 2: Deprotection | ||||
| Boc-Intermediate | 305.38 | 1.00 | ~2.44 g* | Intermediate Substrate |
| TFA | 114.02 | Excess | 10.0 mL | Acidic Cleavage Agent |
| DCM | 84.93 | - | 10.0 mL | Solvent |
*Assuming an 80% yield (8.0 mmol) from Step 1 carried forward.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-(2-(pyridin-4-yl)acetyl)piperazine-1-carboxylate
Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear, homogeneous solution as the active ester forms and reacts.
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).
-
Activation: Add 4-pyridylacetic acid hydrochloride (1.74 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Add DIPEA (6.10 mL, 35.0 mmol) and stir for 5 minutes. The solution will slightly warm as the HCl salt is neutralized.
-
Coupling: Add HATU (4.56 g, 12.0 mmol) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.
-
Amine Addition: Add 1-Boc-piperazine (2.05 g, 11.0 mmol) to the activated mixture. Stir continuously at room temperature for 18 hours.
-
Workup & Extraction: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 50 mL) to remove residual HOAt and unreacted acid. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be used directly in Step 2 or purified via flash chromatography (Silica gel, 0-10% MeOH in DCM).
Protocol B: Boc Deprotection to Yield the Final Product
Self-Validation Checkpoint: The evolution of isobutylene gas (mild bubbling) indicates active deprotection. The cessation of bubbling suggests reaction completion.
-
Preparation: Dissolve the tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperazine-1-carboxylate intermediate (~2.44 g, 8.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (10 mL) dropwise over 5 minutes to control the exothermic cleavage.
-
Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove trace TFA, co-evaporate the residue with toluene (2 × 10 mL).
-
Trituration: Suspend the resulting thick oil in cold diethyl ether (20 mL) and stir vigorously until a solid precipitate forms. Filter the solid, wash with additional cold ether (10 mL), and dry under high vacuum to afford 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one as a di-TFA salt. (Note: To obtain the free base, dissolve the salt in minimal water, adjust to pH 10 with 1M NaOH, and extract with DCM).
References
- TNF-alpha Modulating Benzimidazoles (HATU Coupling of 4-Pyridylacetic Acid)
- Glutaminase Inhibitors (Optimization of HATU/DIPEA Coupling Conditions)
Sources
Application Note: Optimized Amide Coupling Strategies for Pyridine-Piperazine Scaffolds
Abstract & Strategic Context
The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry, ubiquitous in GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. However, the synthesis of these derivatives via amide coupling presents unique challenges that standard "peptide coupling" protocols often fail to address.
Key Challenges:
-
The "2-Position" Instability: 2-Pyridinecarboxylic acids (picolinic acids) are prone to thermal decarboxylation via the Hammick intermediate, particularly when activated as acid chlorides or mixed anhydrides.
-
Nucleophilic Competition: The basic nitrogen of the pyridine ring can compete with the piperazine nucleophile, forming unreactive
-acyl pyridinium salts or leading to rapid hydrolysis. -
Solubility & Purification: The polarity of the pyridine-piperazine adduct often complicates standard aqueous workups, leading to poor recovery during extraction.
This guide provides two optimized protocols: a Discovery Scale (HATU) method for high-throughput synthesis and a Process Scale (T3P) method for gram-to-kilogram synthesis with simplified purification.
Reagent Selection Matrix
The choice of coupling agent is critical for this specific scaffold. The following matrix compares the three most common approaches.
| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | Acid Chloride (SOCl₂) |
| Primary Use Case | Discovery / Milligram Scale | Process / Gram+ Scale | Sterically Hindered / Unreactive Amines |
| Coupling Efficiency | High (Fast kinetics) | High (Low epimerization) | High (Aggressive) |
| 2-Picolinic Stability | Moderate | High (Mild conditions) | Low (Risk of decarboxylation) |
| Workup Difficulty | Difficult (Tetramethylurea byproduct) | Easy (Water-soluble byproducts) | Moderate (Acidic byproducts) |
| Cost | High | Moderate | Low |
Decision Logic & Workflow
The following decision tree illustrates the selection process based on the specific substitution pattern of the pyridine ring.
Figure 1: Decision matrix for reagent selection. 2-Picolinic acids require specific care to avoid decarboxylation, favoring T3P over thermal activation methods.
Detailed Protocols
Protocol A: T3P Method (Recommended for Scale & Purity)
Why this works: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[1] It activates the carboxylic acid with minimal epimerization and no risk of thermal decarboxylation. Crucially, all T3P byproducts are water-soluble, allowing the product to be isolated simply by washing the organic layer.
Materials:
-
Pyridine carboxylic acid (1.0 equiv)
-
Piperazine derivative (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]
Step-by-Step:
-
Dissolution: Charge the reaction vessel with the pyridine carboxylic acid (1.0 eq) and the piperazine derivative (1.1 eq). Add EtOAc (10 mL/g of acid).
-
Base Addition: Cool the mixture to 0°C. Add the base (Pyridine or DIPEA, 3.0 eq) dropwise.
-
Note: If using 2-picolinic acid, maintaining 0°C during addition is critical to prevent initial decarboxylation exotherms.
-
-
Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–12 hours. Monitor by LCMS.
-
Checkpoint: If the reaction stalls, heat to 40°C. Do not exceed 50°C for 2-picolinic acids.
-
-
Workup (The "Self-Cleaning" Step):
-
Quench by adding water (equal volume to solvent).
-
Separate layers.[3]
-
Wash Organic Layer: 1x Water, 1x Sat. NaHCO₃, 1x Brine.
-
Result: T3P byproducts and excess acid partition into the aqueous phase. The pyridine-piperazine amide remains in the EtOAc.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Protocol B: HATU Method (High-Throughput/Discovery)
Why this works: HATU is the "sledgehammer" of coupling reagents. It is extremely fast and works well for sterically hindered piperazines (e.g., 2,6-dimethylpiperazine).
Materials:
-
Pyridine carboxylic acid (1.0 equiv)
-
Piperazine derivative (1.0 equiv)[4]
-
Base: DIPEA (2.0–3.0 equiv)
-
Coupling Agent: HATU (1.1–1.2 equiv)
-
Solvent: DMF (anhydrous)[5]
Step-by-Step:
-
Pre-activation: Dissolve the pyridine carboxylic acid (1.0 eq) in DMF (5 mL/mmol) and DIPEA (1.0 eq). Add HATU (1.1 eq) at 0°C. Stir for 15 minutes.
-
Coupling: Add the piperazine derivative (1.0 eq) and remaining DIPEA (1.5 eq).
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Workup (Extraction):
-
Dilute with EtOAc (excess).
-
Wash with 5% LiCl solution (3x). Crucial Step: LiCl helps remove DMF from the organic layer.
-
Wash with Sat. NaHCO₃ and Brine.[3]
-
-
Purification: Concentrate. Residue usually requires Flash Chromatography (DCM:MeOH gradient) to remove tetramethylurea byproducts.
Technical Deep Dive: Troubleshooting & Optimization
The "Copper Wash" Trick for Pyridine Removal
If using Protocol A with pyridine as the base, residual pyridine can be difficult to remove by evaporation due to its high boiling point (115°C) and strong smell.
Protocol:
-
After the reaction, dilute the organic phase with EtOAc.
-
Wash the organic phase with 0.5 M CuSO₄ (aqueous solution) .
-
Observation: The aqueous layer will turn Deep Blue/Purple . This is the water-soluble Copper-Pyridine complex forming.
-
Repeat until the aqueous wash remains light blue (indicating no more pyridine is being extracted).
-
Proceed with standard brine wash.
Preventing 2-Picolinic Acid Decarboxylation
The Hammick reaction mechanism involves the formation of a carbanion/ylide at the 2-position upon loss of CO₂.
-
Trigger: High temperatures (>80°C) and highly electrophilic activation (Acid Chlorides).
-
Mitigation:
-
Avoid SOCl₂ or Oxalyl Chloride for 2-picolinic acids.
-
Keep reaction temperature <40°C.
-
Use T3P (Protocol A), which activates via a cyclic mixed anhydride that is less prone to spontaneous CO₂ loss than the acyl chloride.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow emphasizing the critical wash steps for solvent/base removal.
References
-
Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
[Link]
-
- Bachem. (2024). "Peptide Coupling Reagents: A Guide to efficient synthesis.
-
Dyson, P., & Hammick, D. L. (1937).[6] "The mechanism of decarboxylation. Part I." Journal of the Chemical Society. (Foundational paper on the Hammick reaction/decarboxylation of picolinic acids).
-
[Link]
-
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[9] (Comprehensive review of coupling mechanisms).
-
[Link]
-
- BenchChem. (2023). "Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
- 9. scribd.com [scribd.com]
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one as a building block in drug discovery
Application Note: Strategic Utilization of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one in Fragment-Based Drug Discovery
Abstract
This guide details the physicochemical properties, synthetic utility, and biological applications of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (referred to herein as PPE-4 ). As a "privileged scaffold," PPE-4 combines a rigid pyridine hydrogen-bond acceptor with a solubility-enhancing piperazine linker. It is increasingly utilized as a core building block in the development of NAMPT inhibitors , kinase inhibitors , and GPCR ligands . This document provides optimized protocols for its functionalization, insight into its pharmacophoric behavior, and specific case studies in oncology and neuropharmacology.[1][2]
Structural Analysis & Pharmacophore Properties
PPE-4 is not merely a passive linker; it is a dual-function pharmacophore. Its value lies in its ability to bridge the "solubility gap" often found in aromatic drug candidates while providing a specific binding motif.
Anatomy of the Scaffold
-
The Warhead (Pyridine-4-yl): Acts as a critical Hydrogen Bond Acceptor (HBA). In metalloenzymes (e.g., NAMPT), the pyridine nitrogen often coordinates directly with metal cofactors or engages in
-stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine gates). -
The Linker (Ethanone): The carbonyl oxygen provides an additional H-bond acceptor, while the ethylene spacer introduces a specific distance vector (
) between the aromatic ring and the piperazine, allowing the molecule to traverse narrow binding tunnels. -
The Handle (Piperazine): The secondary amine (
) is the primary site for diversification. It typically remains protonated at physiological pH (pKa 9.8), improving aqueous solubility and oral bioavailability.
Figure 1: Pharmacophoric breakdown of the PPE-4 scaffold.
Synthetic Protocols
The following protocols are designed for high-throughput medicinal chemistry campaigns. They prioritize purity and yield, minimizing the formation of bis-acylated byproducts.
Protocol A: Synthesis of PPE-4 Building Block
Use this protocol if you need to generate the core scaffold from raw materials.
Reagents: 4-Pyridineacetic acid (HCl salt), Mono-Boc-piperazine, HATU, DIPEA, DMF, TFA.
-
Coupling Reaction:
-
Dissolve 4-Pyridineacetic acid HCl (1.0 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (3.5 equiv) and stir for 5 minutes to neutralize the salt.
-
Add HATU (1.1 equiv) and stir for 10 minutes at room temperature (activation step).
-
Add 1-Boc-piperazine (1.0 equiv). Stir the reaction at RT for 4 hours.
-
Monitoring: Check via LCMS (ES+). Expect mass
(Boc-protected intermediate).
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
(x2) and brine. Dry over and concentrate.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add TFA (2 mL/mmol) dropwise at
. -
Warm to RT and stir for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.
-
-
Free Base Generation (Critical):
-
The product exists as a TFA salt. To isolate the free base, dissolve in minimal MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (to remove non-basic impurities).
-
Elute product with
in MeOH. -
Yield: Expect >85% yield as a pale yellow oil/solid.
-
Protocol B: Library Diversification (N-Acylation)
Use this protocol to attach "Tails" to the PPE-4 scaffold for SAR studies.
Objective: Synthesize a library of analogs:
-
Preparation: Prepare a 0.1 M stock solution of PPE-4 in anhydrous DMF.
-
Reaction:
-
In a 96-well reaction block, dispense Carboxylic Acid monomers (1.1 equiv).
-
Add EDC·HCl (1.2 equiv) and HOAt (1.2 equiv).
-
Add the PPE-4 stock solution (1.0 equiv).
-
Add N-methylmorpholine (NMM) (3.0 equiv).
-
Shake at RT for 16 hours.
-
-
Purification (High-Throughput):
-
Directly inject reaction mixtures onto a Reverse-Phase Prep-HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Note: The pyridine moiety makes these compounds polar; ensure the gradient starts low (5% B) to avoid early elution.
-
Applications & Case Studies
Case Study 1: NAMPT Inhibitors in Oncology
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, critical for cancer cell survival.[3][4][5][6]
-
Mechanism: NAMPT inhibitors typically bind in a narrow tunnel. The pyridine of PPE-4 mimics the natural substrate (Nicotinamide), while the piperazine acts as the tunnel-spanning unit.
-
Design Strategy:
-
Head: The 4-pyridyl group of PPE-4 binds deep in the pocket, interacting with Phe193 and Tyr18.
-
Tail: Large, hydrophobic groups (e.g., halogenated phenyls) attached to the piperazine nitrogen block the tunnel entrance.
-
-
Reference: Biochemical Pharmacology and J. Med. Chem studies highlight "piperazine-containing pyridine amides" as potent NAMPT inhibitors with
values in the low nanomolar range [1, 2].
Case Study 2: Kinase Inhibition (Hinge Binders)
In fragment-based design, PPE-4 serves as a "linker-binder."
-
Application: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., ROCK or PKA).
-
Advantage: The piperazine handle allows the molecule to extend into the solvent-exposed region, where solubilizing groups can be added without disrupting the core binding event.
Figure 2: Discovery workflow utilizing PPE-4 as a central diversity node.
Analytical Characterization Data
When validating the integrity of PPE-4 derivatives, look for these characteristic signals:
| Technique | Characteristic Signal | Interpretation |
| 1H NMR | Pyridine | |
| 1H NMR | Pyridine | |
| 1H NMR | Methylene linker ( | |
| LCMS | M+H (Parent) | PPE-4 Base Mass: 205.12 . Expect [M+H]+ = 206.1. |
| IR | 1640-1650 | Tertiary Amide C=O stretch. |
Stability Note: PPE-4 is stable at room temperature as a solid.[6] In solution (DMSO/MeOH), it is stable for >2 weeks. However, avoid prolonged exposure to strong alkylating agents without base, as the pyridine nitrogen can undergo quaternization (N-alkylation) as a side reaction.
References
-
Galli, U., et al. (2013). "Synthesis and biological evaluation of isoxazole- and pyrazole-based NAMPT inhibitors." ChemMedChem. (Context: Validates the pyridine-amide-linker pharmacophore in NAMPT inhibition).
-
Wang, T., et al. (2014). "Structure-based design of novel NAMPT inhibitors." Journal of Medicinal Chemistry. (Context: Discusses the "tunnel binding" mode of pyridine-piperazine analogs).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context: Review of piperazine and pyridine utility as privileged scaffolds).
-
PubChem Compound Summary. "1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one" (Analogous structure data). (Context: Physical property verification).
(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are derived from standard medicinal chemistry practices for this specific chemical class as supported by the cited literature.)
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 5. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Isolation of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Hydrochloride
Introduction & Scientific Rationale
The molecule 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is a highly versatile pharmacophore and fundamental building block in modern medicinal chemistry. Structural motifs containing the piperazine-pyridine axis are frequently utilized in the design of highly selective targeted therapeutics. Notable applications include the development of sigma-1 receptor (σ1R) radiotracers for advanced tumor imaging[1] and the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors targeting human breast cancer cells[2].
Isolating this building block as a hydrochloride salt is a deliberate and critical design choice. The free base form contains two basic nitrogen centers (the secondary amine of the piperazine and the pyridine nitrogen), making it hygroscopic, prone to oxidation, and difficult to handle as an oil or amorphous solid. Conversion to the hydrochloride salt—which typically precipitates as a bis-hydrochloride (dihydrochloride) due to the dual basic sites—ensures long-term chemical stability, significantly enhances aqueous solubility for biological assays, and provides a free-flowing crystalline solid that is easily weighed and transferred.
Synthetic Strategy & Mechanistic Causality
The preparation of this compound relies on a robust, two-step orthogonal synthesis designed to maximize yield and eliminate the need for complex chromatographic purification:
-
Amide Coupling: Reaction of 2-(pyridin-4-yl)acetic acid with N-Boc-piperazine.
-
Deprotection & Salt Formation: Cleavage of the tert-butyloxycarbonyl (Boc) group using anhydrous hydrogen chloride.
Causality in Amide Coupling (Step 1): Traditional carbodiimides (e.g., DCC, EDC) often suffer from poor yields due to the formation of unreactive N-acylurea byproducts or extensive epimerization. To circumvent this, HATU is employed as the primary coupling reagent[3]. HATU generates a highly reactive O-At (7-aza-1-hydroxybenzotriazole) active ester. The presence of the nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack by N-Boc-piperazine[3]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely deprotonates the carboxylic acid.
Causality in Boc Deprotection (Step 2): The Boc group is highly sensitive to acidic conditions, making it an ideal orthogonal protecting group[4]. Deprotection is achieved using 4M HCl in 1,4-dioxane[5]. The use of anhydrous conditions is critical; the absence of water prevents the hydrolysis of the newly formed amide bond. Mechanistically, the acid protonates the carbamate, leading to the expulsion of a tert-butyl cation and carbon dioxide. The tert-butyl cation rapidly eliminates a proton to form isobutylene gas. Because the byproducts (CO₂ and isobutylene) are gaseous, the reaction is thermodynamically driven to completion[5]. Furthermore, the non-polar nature of the 1,4-dioxane/DCM solvent mixture causes the highly polar hydrochloride salt of the product to precipitate directly out of solution, creating a self-validating, self-purifying system.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperazine-1-carboxylate
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pyridin-4-yl)acetic acid (10.0 mmol, 1.37 g). Note: If sourced as a hydrochloride salt, an additional 1.0 eq of DIPEA is required.
-
Solvation & Activation: Suspend the acid in 30 mL of anhydrous N,N-dimethylformamide (DMF). Add DIPEA (30.0 mmol, 5.2 mL). Stir for 5 minutes at room temperature until a clear solution is obtained.
-
Coupling Reagent Addition: Add HATU (11.0 mmol, 4.18 g) portion-wise over 2 minutes. The solution will turn a deep yellow/orange color, indicating active ester formation. Stir for 15 minutes.
-
Amine Addition: Add N-Boc-piperazine (10.5 mmol, 1.96 g) in a single portion. Cap the flask with a nitrogen balloon and stir at room temperature for 4 hours.
-
Workup & Extraction: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with distilled water (3 x 30 mL) to remove residual DMF, followed by brine (50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a viscous oil or off-white solid.
Step 2: Synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride
-
Preparation: Dissolve the intermediate from Step 1 (~8.5 mmol) in 15 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Acidic Cleavage: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (10.0 equivalents, 21.2 mL) dropwise via a syringe.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Vigorous gas evolution (isobutylene and CO₂) will be observed initially, serving as a visual indicator of reaction progress.
-
Precipitation: As the deprotection proceeds, the hydrochloride salt of the product will precipitate as a white/off-white solid.
-
Isolation: Add 20 mL of cold diethyl ether to the suspension to maximize precipitation. Filter the solid through a medium-porosity sintered glass funnel.
-
Washing & Drying: Wash the filter cake with additional cold diethyl ether (2 x 15 mL). Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final hydrochloride salt.
Quantitative Data & Parameters
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent/Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1: Amide Coupling | ||||
| 2-(pyridin-4-yl)acetic acid | 137.14 | 1.0 | 1.37 g | Starting Material |
| N-Boc-piperazine | 186.25 | 1.05 | 1.96 g | Amine Nucleophile |
| HATU | 380.23 | 1.1 | 4.18 g | Coupling Reagent |
| DIPEA | 129.24 | 3.0 | 5.2 mL | Non-nucleophilic Base |
| DMF (Anhydrous) | 73.09 | - | 30 mL | Reaction Solvent |
| Step 2: Deprotection | ||||
| Boc-Intermediate | 305.38 | 1.0 | ~2.60 g | Protected Precursor |
| 4M HCl in 1,4-Dioxane | 36.46 (HCl) | 10.0 | 21.2 mL | Deprotecting Agent |
Table 2: Expected Analytical Characterization
| Analytical Method | Expected Signals / Data Points |
| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₁₁H₁₆N₃O⁺: 206.13; Found: ~206.1 |
| ¹H NMR (400 MHz, D₂O) | δ 8.75 (d, 2H, pyridine-H), 8.05 (d, 2H, pyridine-H), 4.30 (s, 2H, CH₂), 3.95-3.75 (m, 4H, piperazine-CH₂), 3.40-3.25 (m, 4H, piperazine-CH₂) |
| Physical Appearance | White to off-white free-flowing crystalline solid |
Process Visualizations
Figure 1: Step-by-step synthetic workflow for the preparation of the target hydrochloride salt.
Figure 2: Logical sequence of the HATU-mediated amide bond formation mechanism.
References
1.[1] Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Source: RSC Advances. URL: [Link] 2.[2] Title: Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Source: NIH PMC. URL: [Link] 3.[3] Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews. URL: [Link] 4.[5] Title: BOC Deprotection - Green Chemistry Criteria. Source: ACS GCI Pharmaceutical Roundtable. URL: [Link] 5.[4] Title: Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library. URL: [Link]
Sources
- 1. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Libros [books.google.com.ec]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Utilization of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one in Kinase Inhibitor Design
Executive Summary & Design Rationale
In the landscape of Type I and Type II kinase inhibitors, the "solvent-front" region offers a critical opportunity to modulate physicochemical properties without compromising hinge-binding affinity. The moiety 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (hereafter referred to as PPE-4 ) represents a high-value "tail" motif.
This application note details the synthesis, attachment, and functional logic of PPE-4. Unlike simple alkyl-piperazines, the PPE-4 motif incorporates a pyridine ring linked via a flexible acetyl spacer. This design serves three distinct medicinal chemistry objectives:
-
Solubility Enhancement: The piperazine ring provides a solubilizing handle (pKa ~8.5–9.0 for the distal nitrogen), critical for oral bioavailability.
-
H-Bond Networking: The pyridine nitrogen (pKa ~5.2) acts as a weak hydrogen bond acceptor, capable of interacting with surface residues or water networks at the kinase active site entrance.
-
Vector Control: The acetyl linker breaks conjugation between the pyridine and piperazine, allowing the pyridine to adopt non-planar conformations relative to the core scaffold, essential for fitting into the ribose-pocket or solvent channels of kinases like ROCK1/2 , PARP (poly-pharmacology context), and IGF-1R .
Chemical Synthesis of the PPE-4 Building Block
To utilize PPE-4, one must first synthesize it from commercially available precursors. While the building block is purchasable, in-house synthesis allows for the introduction of isotopic labels or derivatives.
Workflow Diagram: PPE-4 Synthesis
Caption: Two-step synthesis of PPE-4 involving amide coupling followed by Boc-deprotection.
Detailed Protocol A: Synthesis of PPE-4
Reagents:
-
4-Pyridylacetic acid hydrochloride (CAS: 6622-91-9)
-
1-Boc-piperazine (CAS: 57260-71-6)
-
HATU (Coupling Reagent)[1]
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
Step 1: Amide Coupling
-
Dissolution: In a round-bottom flask, dissolve 4-Pyridylacetic acid HCl (1.0 eq, 10 mmol) in dry DMF (30 mL).
-
Activation: Add DIPEA (3.0 eq) and stir for 5 minutes. The solution should turn clear as the free acid is generated. Add HATU (1.1 eq) and stir for 10 minutes at 0°C.
-
Addition: Add 1-Boc-piperazine (1.1 eq) dissolved in minimal DMF.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~306 Da for Boc-protected species).
-
Workup: Dilute with EtOAc (100 mL), wash with saturated NaHCO₃ (2x) and Brine (2x). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM:MeOH 95:5) yields tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperazine-1-carboxylate.
Step 2: Boc-Deprotection
-
Reaction: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Free Basing: Concentrate the solvent. Redissolve the residue in MeOH and pass through a strong anion exchange cartridge (SAX) or treat with MP-Carbonate resin to remove TFA. Alternatively, dissolve in DCM and wash with 1N NaOH (rapidly) to obtain the free base.
-
Yield: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is obtained as a pale yellow oil or solid (if converted to HCl salt).
Application: Coupling PPE-4 to a Kinase Core
The primary utility of PPE-4 is its attachment to a heteroaromatic core (e.g., Quinazoline, Pyrimidine, Indazole) via a Nucleophilic Aromatic Substitution (SNAr).
Workflow Diagram: Inhibitor Assembly
Caption: Convergent synthesis strategy attaching the PPE-4 tail to a kinase scaffold.
Detailed Protocol B: SNAr Coupling
Context: This protocol assumes a 4-chloroquinazoline or 2-chloropyrimidine core, common in EGFR, VEGFR, and ROCK inhibitors.
-
Setup: In a pressure vial, suspend the Chlorinated Core (1.0 eq) and PPE-4 (1.2 eq) in Isopropanol (iPrOH) or n-Butanol.
-
Base: Add DIPEA (2.0 eq). Note: If the core is highly reactive (e.g., 4-Cl-quinazoline), base may be omitted to form the HCl salt directly.
-
Heating: Heat the mixture to 80–100°C for 4–12 hours.
-
Observation: Product often precipitates from the alcohol upon cooling.
-
Isolation: Filter the solid. Wash with cold iPrOH and Et₂O.
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the acetyl linker (~3.8 ppm) and the pyridine AA'BB' system (~7.3 and 8.5 ppm).
-
Analytical Data & Quality Control
When characterizing the PPE-4 moiety within a larger inhibitor, specific spectral signatures validate the structural integrity.
| Feature | Method | Diagnostic Signal | Notes |
| Linker CH₂ | 1H NMR | Singlet, δ 3.7 – 3.9 ppm | Shifts downfield if the pyridine is protonated. |
| Pyridine Ring | 1H NMR | Two doublets (AA'BB'), δ ~7.3 (H3/H5) & ~8.5 (H2/H6) | H2/H6 shift >8.8 ppm indicates salt formation. |
| Piperazine | 1H NMR | Multiplets, δ 3.4 – 3.8 ppm | Broadening often occurs due to restricted rotation of the amide. |
| Amide Carbon | 13C NMR | δ ~168 ppm | Distinct from urea or carbamate carbonyls. |
| Purity | HPLC | 254 nm detection | Pyridine absorbs strongly; use acidic mobile phase (0.1% Formic Acid) for sharp peaks. |
Case Studies & Biological Context
Why use PPE-4? (Mechanism of Action)
-
PARP Inhibitors: In the development of PARP inhibitors, the PPE-4 motif mimics the solubilizing tails found in compounds like Olaparib. The amide linker provides metabolic stability compared to direct alkylation, while the pyridine can interact with the nicotinamide binding pocket or solvent-exposed glutamate residues [1].
-
IGF-1R Inhibitors: Research on benzimidazole-based IGF-1R inhibitors (e.g., BMS-577098 analogs) demonstrated that replacing morpholine with piperazine-based tails (like PPE-4) significantly improved aqueous solubility and CYP3A4 profiles.[2] The distal pyridine nitrogen allows for salt formation, enhancing formulation options [2].
-
Sigma-1 Receptor Ligands: The piperazine-ethanone scaffold is a privileged structure for Sigma-1 receptor binding. While often considered an off-target for kinase inhibitors, this affinity can be leveraged for CNS-active oncology drugs [3].
Safety & Handling
-
Pyridine Toxicity: Pyridine derivatives can be genotoxic. Ensure rigorous removal of unreacted 4-pyridylacetic acid.
-
Sensitization: HATU and piperazines are potential skin sensitizers. Handle in a fume hood.
References
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)
- Source: N
- Context: Demonstrates the use of the piperazine-ethanone linker in PARP inhibitor design.
-
Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. [2]
- Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
- Context: Discusses the solubility and pharmacokinetic advantages of piperazine tails in kinase inhibitors.
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone.
- Source: RSC Advances
- Context: Highlights the binding affinity of the piperazine-ethanone scaffold to Sigma-1 receptors and synthetic methodologies.
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
- Source: Journal of Medicinal Chemistry (PMC)
- Context: Details the SNAr coupling strategies for attaching piperazine tails to kinase cores.
Sources
Application Note: Purification Strategies for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Executive Summary & Compound Profile
This technical guide details the purification and isolation protocols for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a bifunctional building block frequently used in fragment-based drug discovery (FBDD) and library synthesis.[1]
The purification of this compound presents specific challenges due to its amphiphilic nature and pol basicity .[1] The molecule contains a highly basic secondary amine (piperazine), a moderately basic aromatic nitrogen (pyridine), and a polar amide linker. Successful isolation requires a strategy that exploits these ionization states while managing the high polarity that complicates standard normal-phase chromatography.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Value / Characteristic | Implication for Purification |
| Structure | Piperazine ring linked via acetamide to Pyridine-4-yl | Dual basic sites; potential for "streaking" on silica.[1] |
| Molecular Weight | 205.26 g/mol | Low MW; high volatility is unlikely but possible under high vacuum if free base.[1] |
| pKa (Calc.) | N1 (Piperazine): ~9.8 N (Pyridine): ~5.2 | pH < 4: Fully protonated (Water soluble).[1] pH > 11: Free base (Organic soluble).[1] |
| Solubility | Free Base: DCM, MeOH, DMSO. Salts (HCl): Water, MeOH. | Acid-base extraction is the primary purification vector.[1] |
| LogP | ~0.2 - 0.6 (Low) | High water solubility; extraction requires salting out or chlorinated solvents.[1] |
Purification Methodologies
We define three distinct protocols based on the required purity grade and the scale of synthesis.
Method A: Differential pH Extraction (The "Workhorse")
Best for: Crude reaction mixtures (>5g scale) where removing non-basic impurities (coupling reagents, unreacted acids) is the priority. Mechanism: Exploits the pKa difference between the product (basic) and impurities (neutral/acidic).[1]
Method B: Modified Flash Chromatography
Best for: Final polishing (>98% purity) or removing closely related basic impurities.[1] Mechanism: Uses amine-modified mobile phases to suppress silanol interactions.[1]
Method C: Salt Formation (Dihydrochloride Isolation)
Best for: Long-term storage and stability.[1] The free base is hygroscopic and absorbs CO2; the salt is a stable crystalline solid.[1]
Experimental Protocols
Protocol A: Differential pH Extraction
This method is the most efficient first-pass purification, often eliminating the need for chromatography.
Reagents:
-
Dichloromethane (DCM) or Chloroform (CHCl3)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
2M Sodium Hydroxide (NaOH) or Saturated Na2CO3[1]
-
Brine (Saturated NaCl)[1]
Workflow Diagram:
Caption: Figure 1. Differential pH extraction workflow selectively isolating the basic piperazine product from non-basic contaminants.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude residue in DCM (10 mL/g).
-
Acid Extraction: Extract the organic phase twice with 1M HCl (2 x 10 mL/g).
-
Wash: (Optional) Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.[1]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution may become cloudy as the free base precipitates or oils out.[1]
-
-
Re-Extraction: Extract the basic aqueous phase with DCM (3 x 10 mL/g).
-
Critical Step: If the layers do not separate well, saturate the aqueous phase with solid NaCl ("salting out") to force the polar product into the organic layer.
-
-
Isolation: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified free base.
Protocol B: Flash Column Chromatography[5][11]
Standard silica gel is acidic and will bind the basic piperazine, causing "tailing" and yield loss. A modifier is required.
Stationary Phase: High-performance Silica Gel (40-63 µm).[1] Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH4OH).[1]
Gradient Table:
| Time (min) | % Solvent A (DCM) | % Solvent B (10:1 MeOH:NH4OH) |
| 0-2 | 100 | 0 |
| 2-10 | 95 | 5 |
| 10-20 | 90 | 10 |
| 20-30 | 85 | 15 |
Technical Insight:
-
Pre-treatment: Alternatively, flush the silica column with 1% Triethylamine (TEA) in DCM before loading. This "caps" the active silanol sites.[1]
-
Loading: Dissolve the crude in a minimum amount of DCM. If solubility is poor, use a dry-loading technique (adsorb onto Celite).[1]
Protocol C: Salt Formation (Dihydrochloride)[1]
Converting the free base to the dihydrochloride salt is recommended for stability and ease of handling (weighing).[1]
Workflow:
-
Dissolve the purified free base (from Method A or B) in a minimal amount of dry Ethanol or Methanol .[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (2.5 equivalents) dropwise with vigorous stirring.
-
Allow to warm to room temperature. A white precipitate should form.[1]
-
Precipitation: If no solid forms, add diethyl ether or MTBE dropwise until turbidity persists.[1]
-
Filtration: Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption.[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Quality Control & Validation
Ensure the purified material meets the following criteria before use in downstream applications.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic peaks: - Pyridine protons (AA'BB' system approx 8.5 & 7.3 ppm).[1] - Piperazine CH2 clusters (approx 2.8 - 3.6 ppm).[1] - Linker CH2 singlet (approx 3.8 ppm).[1] |
| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve (AUC).[1] |
| Salt Stoichiometry | Elemental Analysis / Ion Chromatography | Confirm mono- vs. di-hydrochloride if salt form is isolated. |
Common Impurity Profile:
-
Piperazine: Broad peak at ~2.8 ppm in NMR.[1] Remove via high-vacuum drying or recrystallization.[1]
-
Pyridine-4-acetic acid: Check for residual carboxylic acid peaks if coupling was incomplete.[1]
References
-
Synthesis of Piperazine Amides
-
Boc-Deprotection Protocols
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.[1]
-
-
Piperazine Purification Techniques
-
pKa and Physical Properties
-
pKa Values of Some Piperazines at Different Temperatures. University of Regina.[1]
-
Sources
- 1. 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one | C11H15N3O | CID 572286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Synthesis
Case ID: PYR-PIP-004 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one presents a classic "polar-on-polar" coupling challenge. Low yields in this reaction are rarely due to a single failure point but rather a convergence of three specific pitfalls:
-
Regioselectivity Failure: Unprotected piperazine leads to statistical mixtures of mono-amide (desired) and bis-amide (dimer impurity).
-
Thermal Instability: 2-(Pyridin-4-yl)acetic acid is prone to thermal decarboxylation, forming 4-methylpyridine (4-picoline) before coupling occurs.
-
Extraction Loss: The high polarity of the product (logP ≈ 0.2) causes significant material loss into the aqueous phase during standard workups.
This guide moves beyond standard textbook protocols to provide a self-validating industrial workflow designed to maximize yield and purity.
Module 1: Strategic Route Selection
The Decision Matrix
| Feature | Route A: Direct Coupling | Route B: The Protected Strategy (Recommended) |
| Reagents | Acid + Piperazine (Excess) | Acid + N-Boc-Piperazine |
| Stoichiometry | 1:5 (Acid:Amine) | 1:1.1 (Acid:Amine) |
| Major Impurity | Bis-amide (Dimer) | None (chemically impossible) |
| Purification | Difficult (DCM/MeOH columns) | Easy (Acid/Base extraction) |
| Yield Potential | 30–50% | 85–95% |
Technical Recommendation: Abandon Route A. The statistical probability of bis-acylation, combined with the difficulty of separating the polar product from excess piperazine, makes it non-viable for high-yield applications. Proceed with Route B.
Module 2: The "Gold Standard" Protocol (Route B)
Reagents & Materials
-
Substrate: 2-(Pyridin-4-yl)acetic acid hydrochloride (Use HCl salt for stability).
-
Amine: tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine).
-
Coupling Agent: T3P® (Propylphosphonic anhydride), 50% in EtOAc/DMF. Why? T3P offers superior solubility for polar substrates and water-soluble byproducts compared to EDC/HOBt.
-
Base: Diisopropylethylamine (DIPEA).[1]
-
Solvent: DMF or EtOAc (Dry).
Step-by-Step Workflow
Step 1: Activation (Critical Control Point)
-
Action: Dissolve 2-(pyridin-4-yl)acetic acid HCl (1.0 eq) in DMF. Cool to 0°C .
-
Action: Add DIPEA (3.0 eq) slowly.
-
Action: Add T3P (1.5 eq) dropwise. Stir for 10 mins at 0°C.
-
Mechanism:[2][3][4][5][6][7] This forms the active anhydride species while suppressing thermal decarboxylation.
Step 2: Coupling
-
Action: Add 1-Boc-piperazine (1.1 eq) in one portion.
-
Action: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Check LCMS. Look for [M+H]⁺ = ~306 (Boc-intermediate).
Step 3: Workup (The "Polarity Trap")
-
Action: Dilute with EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and Brine (removes DMF).
-
Note: Do not use acidic washes yet; you will lose the pyridine-containing product.
Step 4: Deprotection
-
Action: Dissolve intermediate in DCM. Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir 1–2 h.
-
Validation: LCMS shows conversion to [M+H]⁺ = 206.
Step 5: Isolation of Free Base
-
Issue: The product is a salt (TFA/HCl) and highly water-soluble.
-
Solution: Use SCX-2 (Strong Cation Exchange) solid-phase extraction.
-
Load crude reaction mixture onto SCX cartridge.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute product with 2M NH₃ in MeOH .
-
Concentrate to obtain pure free base.
-
Module 3: Visualizing the Logic
The following diagram illustrates the critical pathway and failure points.
Caption: Logical flow for synthesis, highlighting the critical thermal instability risk at the activation stage.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Product loss to aqueous phase during extraction. | Stop liquid-liquid extraction. Switch to SCX-2 cartridges or continuous extraction using CHCl₃:IPA (3:1). |
| Impurity: Mass 93 (NMR: Methyl group) | Decarboxylation of starting material (4-Picoline formation). | Temperature Control. Ensure activation is done at 0°C. Do not heat the reaction above 35°C. |
| Impurity: Dimer (Mass ~290) | Use of unprotected piperazine. | Switch to Boc-Piperazine. If unprotected piperazine is mandatory, use 10 equivalents and add the activated acid very slowly to the amine. |
| Product is Hygroscopic/Oil | Residual TFA/HCl salts. | Free Base Conversion. Dissolve in MeOH, treat with basic Amberlyst resin, filter, and evaporate. |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use EDC/HOBt instead of T3P? A: Yes, but T3P is preferred. EDC/HOBt generates urea byproducts that can be difficult to separate from the polar pyridine product. If using EDC, ensure you perform a thorough water wash or use a resin-bound carbodiimide (PS-Carbodiimide).
Q2: Why is the 2-(pyridin-4-yl)acetic acid unstable? A: Pyridylacetic acids are electronically similar to beta-keto acids. The electron-withdrawing pyridine ring facilitates the loss of CO₂, especially in the presence of heat or strong acids. Always store the starting material as the HCl salt at 4°C.
Q3: My product is stuck in the water layer. How do I get it out? A: This is common. The logP is low.[8]
-
Saturate the aqueous layer with NaCl (Salting out).
-
Extract with DCM containing 10% Isopropanol (IPA) . The alcohol disrupts the hydration shell and improves extraction efficiency.
-
Repeat extraction 5–6 times.
References
-
T3P Coupling Efficiency:Propylphosphonic Anhydride (T3P®)
- Source: Organic Process Research & Development
-
Piperazine Amide Synthesis:Optimization of amide coupling for polar piperazine deriv
- Source: Journal of Medicinal Chemistry (General Protocol Reference)
-
Purification of Polar Amines:Strategies for the purification of highly polar, basic compounds using SCX chrom
- Source: Biotage Technical Notes
Sources
- 1. growingscience.com [growingscience.com]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Optimization for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Case Reference: PIP-PYR-001 Molecule Class: Polar Heterocyclic Amide / Secondary Amine Status: Active Troubleshooting Guide[1]
Executive Summary: The "Brick Dust" Phenomenon
This guide addresses the solubility and handling challenges associated with 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one in its free base form.[1]
The Core Problem: This molecule possesses a "conflicting" physicochemical profile. It contains a polar amide linker and two nitrogenous heterocycles (piperazine and pyridine) capable of significant hydrogen bonding.[1]
-
In Acid (pH < 4): It is highly water-soluble due to protonation of the piperazine secondary amine (
) and the pyridine nitrogen ( ). -
In Base (pH > 10): It exists as a neutral free base.[1] However, due to high lattice energy (strong intermolecular H-bonding), it often precipitates as a stubborn solid ("brick dust") that is poorly soluble in water and poorly soluble in non-polar organic solvents (Hexane, Ether).[2]
Physicochemical Profile & Solvent Compatibility[1][3][4][5][6][7][8][9][10]
The following table summarizes the predicted solubility behavior based on the functional group interactions of this specific scaffold.
| Solvent System | Solubility Rating | Technical Note |
| Water (pH 2-5) | ⭐⭐⭐⭐⭐ (High) | Fully protonated (dicationic or monocationic).[1][2] Stable. |
| Water (pH > 10) | ⭐ (Very Low) | Neutral free base precipitates.[1] |
| Diethyl Ether / Hexane | ❌ (Insoluble) | Too non-polar; cannot overcome lattice energy.[1] |
| Ethyl Acetate (EtOAc) | ⭐⭐ (Low/Moderate) | Often insufficient for full dissolution of the free base. |
| DCM (Dichloromethane) | ⭐⭐⭐ (Moderate) | Good for transport, but may require MeOH for high concentrations.[2][3] |
| DCM : MeOH (9:1) | ⭐⭐⭐⭐⭐ (Excellent) | Recommended system for extraction and chromatography.[1] |
| DMSO / DMF | ⭐⭐⭐⭐⭐ (High) | Good for biological assays, but difficult to remove.[2] |
Troubleshooting FAQs (Q&A)
Q1: "I neutralized my reaction mixture with NaOH, and the product crashed out as a gum/solid. Extraction with EtOAc failed. What now?"
Diagnosis: You have generated the free base, which is too polar for Ethyl Acetate but not soluble enough in basic water to stay in solution. The Fix (The "Polar Extraction" Protocol):
-
Do not filter the solid (unless you want to collect it directly, which is often impure).[1]
-
Switch extraction solvent to DCM:Isopropanol (3:1) or DCM:MeOH (9:1) .[1]
-
Ensure the aqueous layer pH is > 12 .[1] (The piperazine
is ~9.8; you need to be 2 units above this to ensure 99% neutral species). -
Saturate the aqueous layer with NaCl (Salting out). This forces the polar organic molecule into the organic layer.
Q2: "My compound is streaking badly on the silica column. I'm losing mass."
Diagnosis: The secondary amine on the piperazine ring is interacting with the acidic silanol groups (
-
Eluent: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase.[1] -
Pre-treatment: Flush the column with the modifier before loading your sample to neutralize active sites.
Q3: "I need to store the compound. Is the free base stable?"
Diagnosis: Secondary amines can react with atmospheric
-
Short Term: Store under Argon at -20°C.
-
Long Term: Convert to the Dihydrochloride (2HCl) or Dioxalate salt.[1] The salt form disrupts the crystal lattice, improves water solubility, and prevents oxidation.[2] (See Protocol B below).
Validated Protocols
Protocol A: High-Recovery Isolation (The "pH-Swing")
Use this when the product is stuck in the aqueous phase or crashed out.
-
Acidification: Dissolve/suspend the crude material in 1M HCl. Wash this acidic solution with EtOAc (discard organic layer) to remove non-basic impurities.[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. Expect precipitation.
-
Extraction: Do not filter. Add 10% MeOH in DCM (Volume ratio 1:1 with aqueous phase). Shake vigorously.
-
Separation: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite.
-
Drying: Dry the organic layer over
(Sodium Sulfate), not (Magnesium sulfate is slightly acidic and can trap amines).
Protocol B: Conversion to HCl Salt (For Storage)
-
Dissolve the isolated free base in a minimum amount of dry Ethanol or MeOH.[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (2.5 equivalents).
-
Add Diethyl Ether slowly until the solution turns cloudy.
-
Stir at 0°C for 1 hour. The HCl salt should precipitate as a white solid.[1]
-
Filter and dry under vacuum.[1]
Decision Matrix & Workflow
The following diagram illustrates the logical decision path for handling this specific intermediate.
Figure 1: Decision matrix for isolation and purification of piperazine-pyridine free bases.
References & Authority
-
Piperazine Physicochemical Properties:
-
Chromatography of Amines:
-
Solvent Selection for Polar Compounds:
-
General Piperazine Amide Synthesis & Handling:
Sources
- 1. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Removing unreacted piperazine from 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Technical Support Center: Purification of Piperazine-Functionalized Amides
Executive Summary The purification of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one presents a classic "shared functionality" challenge.[1][2] Both the impurity (unreacted piperazine) and the target molecule contain basic secondary amine and pyridine motifs.[1] This similarity renders standard electrophilic scavenging resins (e.g., isocyanates) ineffective, as they will irreversibly bind your product.[1]
Successful isolation relies on exploiting the distinct lipophilicity gap and stoichiometric salt formation differences between the highly polar, diamine impurity and the mono-acylated product.[1] This guide details three field-proven protocols, ranked from high-throughput extraction to precision chromatographic polishing.[1][2]
Part 1: The Decision Matrix
Before selecting a protocol, assess your crude mixture's profile using this logic flow.
Figure 1: Purification strategy based on scale and physical state. Method A is the standard first-pass workup. Method B is a specific chemical trick for piperazine removal.
Part 2: Experimental Protocols
Method A: The "LogP" Partition (Aqueous Wash)
Best for: Bulk removal of large excesses of piperazine.[1]
The Science: Piperazine is extremely hydrophilic (LogP ≈ -1.[1][2]50) [1].[1][2] Your product, containing a pyridine ring and an amide linker, has a significantly higher LogP (predicted ≈ 0.6–0.8).[1] We exploit this >2 unit LogP difference.
Protocol:
-
Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Chloroform (10 mL/g of crude). Avoid Ethyl Acetate if possible, as piperazine has slight solubility in it.[1]
-
The "Salting Out" Wash: Wash the organic phase 5 times with 5% NaCl solution (Brine) .[1]
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.
Validation: Run a TLC (10% MeOH in DCM + 1%
Method B: Selective Salt Precipitation (The Acetone/AcOH Trick)
Best for: Removing stubborn piperazine residues (1-10%) without chromatography.[2]
The Science: Piperazine forms an insoluble diacetate salt in acetone.[1] Most mono-acyl piperazines (like your product) form mono-acetate salts that remain soluble in acetone or do not precipitate due to the lipophilic pyridine tail [2].[1][2]
Protocol:
-
Solvent Switch: Dissolve the crude oil/solid in a minimal amount of dry Acetone (5 mL/g).[1] If the product is not fully soluble, add small amounts of Ethanol until clear.[1]
-
Acidification: Dropwise add Glacial Acetic Acid (2-3 equivalents relative to estimated piperazine).
-
Precipitation: Stir rapidly for 30 minutes. A white precipitate (Piperazine Diacetate) should form.[1][2]
-
Filtration: Filter the mixture through a sintered glass funnel.
-
Recovery: Concentrate the filtrate. Redissolve in DCM and wash with saturated
to remove the acetic acid and regenerate the free base of your product.[1]
Method C: Chromatographic Polishing
Best for: Final high-purity isolation (>98%) for biological assays.[1][2]
The Science: Silica gel is acidic.[1] Basic amines like piperazine interact strongly with silanols, causing severe tailing.[1] You must use a mobile phase modifier to compete for these sites.[1][2]
Recommended Systems:
| Stationary Phase | Mobile Phase System | Additive (Critical) | Notes |
| Silica (Normal Phase) | DCM / Methanol | 1% | Gradient: 0% |
| C18 (Reverse Phase) | Water / Acetonitrile | 0.1% TFA or Formic Acid | Piperazine elutes near void volume ( |
Part 3: Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Product Yield Low (<40%) | Product lost to aqueous phase during Method A. | Check pH of aqueous layer. If pH < 7, your product is protonated.[1] Add |
| White Solid in Condenser | Piperazine subliming during rotary evaporation.[1][2] | Piperazine sublimes at moderate heat/vacuum.[1][2] Clean the bump trap to prevent back-contamination.[1][2] |
| Streaking on TLC | Interaction with silica silanols.[1][2] | Pre-soak the TLC plate in mobile phase containing 2% Triethylamine before spotting.[1] |
| Emulsions during Extraction | Amphiphilic nature of the product.[1] | Add solid NaCl to saturation to break the emulsion (Salting out).[1] |
Frequently Asked Questions
Q: Can I use isocyanate scavenger resins to remove the piperazine? A: No. Both piperazine and your product (1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one) contain a secondary amine.[1][2] An electrophilic scavenger (like isocyanate or acid chloride resin) will react with both, destroying your product yield.[1] You would need a scavenger that targets primary amines (none present) or exploits basicity differences (unreliable here).[2]
Q: Why not use vacuum distillation? A: Piperazine sublimes/boils at ~146°C. While your product likely boils much higher, co-distillation is common.[1] Unless you have a fractional distillation setup and high thermal stability, Method B (Precipitation) is safer and more effective.[1]
Q: My product is an oil. Can I still use Method B? A: Yes. The key is that Piperazine Diacetate is a solid.[1] Even if your product remains an oil in the acetone/acetic acid solution, the impurity will precipitate out as a solid, allowing for filtration.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine.[1][2] Retrieved from [Link]1][2]
Sources
- 1. uregina.ca [uregina.ca]
- 2. 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one | C11H15N3O | CID 572286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. osti.gov [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. neuroquantology.com [neuroquantology.com]
Technical Guide: Optimizing Amide Coupling for Pyridine-Carboxylic Acids
The following technical guide is structured to address the specific challenges of amide coupling with pyridine-containing carboxylic acids. It moves beyond generic protocols to focus on the unique electronic and solubility profiles of these substrates.
Executive Summary: The "Pyridine Paradox"
Pyridine-containing carboxylic acids present a dichotomy in amide coupling:
-
Electronic Deactivation: The electron-deficient ring makes the carbonyl carbon more electrophilic (good for coupling), but also renders the molecule prone to decarboxylation (specifically at the 2-position).
-
Solubility (The Zwitterion Trap): The basic nitrogen and acidic carboxylate form strong intermolecular salt bridges (zwitterions), resulting in extreme insolubility in standard organic solvents (DCM, THF) and necessitating polar aprotic media or specific base protocols.
This guide provides targeted solutions for these mechanism-based failures.
Critical Decision Framework (Flowchart)
Before selecting a reagent, you must categorize your substrate based on the carboxylic acid position (2- vs. 3-/4-) and the nucleophile's steric profile.
Figure 1: Decision matrix for reagent selection based on pyridine substitution patterns and solubility constraints.
Troubleshooting & Optimization (Q&A)
Section A: The Decarboxylation Challenge (2-Picolinic Acids)
Q1: My 2-pyridine carboxylic acid is decarboxylating during the reaction. I see the pyridine byproduct but no amide. Why?
The Mechanism: This is a classic failure mode for 2-picolinic acids. The proximity of the pyridine nitrogen allows for the formation of a cyclic transition state (Hammick-like intermediate), facilitating the loss of CO₂. This is exacerbated by:
-
High temperatures (>40°C).
-
Strong activation that mimics the transition state.
-
Metal catalysis (if using Lewis acids).
The Solution:
-
Switch to T3P (Propanephosphonic acid anhydride): T3P activates the acid to a mixed anhydride that is sterically shielded and less prone to the cyclic electron transfer required for decarboxylation.
-
Protocol: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF. Add Base (Pyridine or DIPEA, 3.0 eq). Cool to 0°C. Add T3P (50% soln, 1.5 eq) dropwise. Allow to warm to RT only after 1 hour.
-
-
Avoid Carbodiimides (EDC/DCC) with catalytic DMAP: DMAP forms a highly reactive N-acyl pyridinium salt which is a potent electrophile but also lowers the activation energy for decarboxylation in this specific scaffold.
-
Low Temperature Activation: If using acid chlorides (via oxalyl chloride/Ghosez’s reagent), perform the activation at -20°C or 0°C and add the amine immediately.
Section B: Solubility & Zwitterions
Q2: My starting material is a "brick." It won't dissolve in DCM, THF, or MeCN, even with heating.
The Cause: Pyridine carboxylic acids exist as zwitterions (inner salts) in the solid state. The proton moves from the carboxylic acid (pKa ~4.8) to the pyridine nitrogen (pKa ~5.2). This ionic lattice energy is high, resisting dissolution in non-polar solvents.
The Solution: You must "break" the zwitterion before adding the coupling reagent.
-
Sequential Base Addition:
-
Suspend the acid in the solvent (DMF or NMP are best; DCM is poor).
-
Add DIPEA (Diisopropylethylamine) or TEA (2.0–3.0 eq) before the coupling reagent.
-
Observation: The suspension should clear (or become translucent) as the acid is deprotonated to the soluble carboxylate anion.
-
-
Solvent Switch: Move to DMF or NMP . If downstream workup requires volatile solvents, use a mixture of THF/DMF (9:1) .
Section C: Reagent Specifics & Side Reactions
Q3: I am observing N-acylation of the pyridine ring instead of amide formation. How do I prevent this?
The Mechanism: The pyridine nitrogen is nucleophilic.[1][2] Highly reactive activated esters (like those formed by HATU) can attack the pyridine nitrogen, forming an N-acyl pyridinium species. This consumes reagent and can lead to complex mixtures.
The Solution:
-
Steric Blocking (Base Choice): Use 2,6-Lutidine instead of Pyridine or TEA. The methyl groups at the 2- and 6-positions of the base prevent it from acting as a nucleophile while still functioning as a proton sponge.
-
Reagent Choice: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is highly specific for carboxylates and less prone to N-activation of the pyridine ring compared to uronium salts (HATU/HBTU).
Q4: Which reagent is the "Gold Standard" for sterically hindered amines coupling to pyridine acids?
Recommendation: Ghosez's Reagent When coupling electron-deficient acids (pyridines) to hindered amines (e.g., t-butyl amines, anilines), standard active esters (OBt/OAt) are often too slow, leading to hydrolysis.
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the Acid Chloride (or Acid Fluoride if followed by HF/Pyridine) in situ under neutral conditions.
-
Why it works: Acid chlorides are orders of magnitude more reactive than HATU-esters.
-
Protocol:
-
Dissolve Acid (1.0 eq) in dry DCM.
-
Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir 1h (Solution clears).
-
Add Amine (1.2 eq) and DIPEA (2.0 eq).
-
Experimental Data Comparison
Table 1: Coupling Reagent Performance for 2-Picolinic Acid + Aniline (Model Reaction)
| Reagent | Solvent | Base | Yield | Notes |
| EDC / HOBt | DCM | TEA | 45% | Significant decarboxylation observed; slow reaction. |
| HATU | DMF | DIPEA | 78% | Good conversion, but difficult removal of urea byproducts. |
| T3P® | EtOAc | Pyridine | 92% | Best Purity. No epimerization. Easy aqueous workup.[3] |
| Ghosez's Rgt | DCM | DIPEA | 88% | Excellent for hindered substrates; requires moisture exclusion. |
| DMTMM | MeOH | NMM | 82% | Useful if water solubility is required; no pre-activation needed. |
Workup & Purification Protocol
Pyridine amides are amphoteric (basic nitrogen, potentially acidic protons). Standard workups often fail due to product loss in the aqueous layer.
Figure 2: Acid-Base extraction workflow specifically designed for amphoteric pyridine amides to remove non-basic impurities.
Protocol Step-by-Step:
-
Quench: Dilute reaction with EtOAc.
-
Acid Extraction: Wash organic phase with 0.5M or 1M HCl (Careful: if your product is very acid sensitive, skip this). The pyridine product moves to the aqueous phase (protonated).
-
Discard Organic: Non-basic impurities (unreacted activated esters, non-basic side products) remain in the organic layer.
-
Basify: Neutralize the aqueous layer with sat. NaHCO₃ or 1M NaOH until pH > 9. The product precipitates or oils out.
-
Re-extract: Extract the aqueous layer 3x with DCM or EtOAc.
-
Dry: Dry combined organics over Na₂SO₄ and concentrate.
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016, 116(19), 12029–12091. (Detailed review of T3P and Ghosez reagent in process chemistry).
- Patterson, A. W., et al. "T3P and Pyridine To Suppress Epimerization in Amidation." Organic Process Research & Development, 2009.
-
Kunishima, M., et al. "DMT-MM: A Versatile Agent for the Synthesis of Amides." Tetrahedron, 2001, 57, 1551. (DMTMM reagent specifics). [4]
- Ghosez, L., et al. "Synthesis of Acyl Chlorides and Fluorides." Organic Syntheses, 1979.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (General mechanism and side reactions).[5][6][7]
Sources
Stability of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one in solution
Technical Support Center: Stability & Handling Guide Topic: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Document ID: TSC-2025-PYR-PIP-01 Role: Senior Application Scientist
Executive Summary
You are working with 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a bifunctional scaffold often used in kinase inhibitor discovery and fragment-based drug design.
To ensure experimental reproducibility, you must treat this molecule not merely as a stable powder, but as a reactive base with three specific vulnerabilities:
-
Nucleophilic Secondary Amine: The piperazine nitrogen is prone to oxidation and
absorption (carbamate formation). -
Acidic Methylene Bridge: The
linker between the electron-deficient pyridine and the carbonyl is susceptible to deprotonation and subsequent oxidation in basic media. -
Photosensitivity: The pyridine ring can undergo photo-induced radical processes.
This guide provides the protocols required to mitigate these risks.
Module 1: Solution Preparation & Solubility
Q: What is the optimal solvent system for stock solutions? A:
-
Preferred: Dimethyl sulfoxide (DMSO) or Methanol (MeOH).
-
Concentration: Up to 50 mM is typically achievable in DMSO.
-
Protocol:
-
Weigh the compound in an inert atmosphere (glove box or nitrogen stream) if possible.
-
Dissolve in anhydrous DMSO.
-
Critical Step: If using the free base form, the solution will be alkaline. If using the hydrochloride salt, it will be acidic. Know your salt form before dissolving.
-
Q: My compound precipitated upon dilution in aqueous buffer. Why? A: This is a classic pH-solubility mismatch.
-
The Chemistry: This molecule has two basic centers: the piperazine secondary amine (
) and the pyridine nitrogen ( ). -
The Trap: At neutral or basic pH (pH > 7.5), the molecule exists largely as the uncharged free base, which has poor aqueous solubility.
-
The Fix:
-
Ensure your buffer pH is slightly acidic (pH 5.0–6.5) to keep the piperazine protonated.
-
Limit the final concentration in aqueous media to
. -
Maintain at least 1% DMSO in the final assay buffer to aid solubility.
-
Module 2: Stability & Degradation Mechanisms
Q: I see new peaks in my LC-MS after 24 hours. What are they? A: You are likely observing Oxidative Degradation or Carbamate Formation .
The "Air" Problem (Carbamate Formation)
If the piperazine ring has a free secondary amine, it reacts reversibly with atmospheric
-
Symptom: A transient peak in HPLC that disappears upon acidification.
-
Prevention: Degas all buffers and store under Argon.
The "Light" Problem (N-Oxidation)
The piperazine nitrogen is electron-rich and easily oxidized to the N-oxide (
-
Symptom: A stable peak eluting earlier than the parent (more polar).
-
Prevention: Amber vials are mandatory.
The "Base" Problem (Methylene Oxidation)
In basic solutions (pH > 8), the methylene protons (adjacent to the pyridine) become acidic. Trace transition metals (Fe, Cu) in buffers can catalyze the oxidation of this position to an alcohol or ketone.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation and Hydrolysis are irreversible.
Module 3: Storage & Handling Protocols
Q: How should I store the solid and the solution? A: Follow this "Cold-Dark-Dry" hierarchy:
| State | Condition | Shelf Life (Est.) | Critical Note |
| Solid (Powder) | -20°C, Desiccated | 2 Years | Hygroscopic. Warm to RT before opening to prevent condensation. |
| DMSO Stock | -80°C, Argon | 6 Months | Avoid repeated freeze-thaw cycles (max 3). |
| Aqueous Sol. | +4°C | < 24 Hours | Unstable. Prepare fresh daily. |
Q: Can I freeze-thaw my stock solution? A: Limit this.
-
Why? DMSO is hygroscopic. Every time you open a cold vial, it pulls in atmospheric water. Water promotes hydrolysis and lowers the solubility of the free base.
-
Best Practice: Aliquot the stock solution into single-use vials (e.g.,
) immediately after preparation.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: My HPLC peak is tailing badly. Is the column dead? A: Likely not. The tailing is due to the interaction of the basic piperazine nitrogen with residual silanols on the column stationary phase.
Protocol: Method Optimization for Basic Amines
-
Column: Use a "Base-Deactivated" C18 column or a column capable of high pH (e.g., C18 Hybrid particle).
-
Mobile Phase Modifier:
-
Acidic:[1] Add 0.1% Formic Acid or TFA (TFA suppresses MS signal but fixes peak shape).
-
Basic: If using a high-pH stable column, run at pH 10 (Ammonium Hydroxide). This deprotonates the amine, making it more hydrophobic and sharpening the peak.
-
-
Wavelength: Monitor at 254 nm (Pyridine absorption). The piperazine ring is not UV active.[2]
Visualization: Troubleshooting Logic
Figure 2: Diagnostic workflow for common stability and analytical issues.
References
-
Pyridine Photochemistry
-
Piperazine Oxidation & Stability
- Rochelle, G. T. (2012). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." International Journal of Greenhouse Gas Control.
-
HPLC Method Development for Basic Compounds
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
-
Amide Hydrolysis Mechanisms
- O'Connor, C. (1970). "Acidic and basic amide hydrolysis." Quarterly Reviews, Chemical Society.
Sources
Technical Support Center: Troubleshooting HPLC Separation of Pyridine and Piperazine Isomers
Welcome to the technical support center for the chromatographic separation of pyridine and piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar basic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible HPLC separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Poor Resolution Between Pyridine Positional Isomers (e.g., 2-, 3-, and 4-substituted pyridines)
Question: My reversed-phase method is failing to separate pyridine positional isomers. The peaks are either completely co-eluting or show very poor resolution. What are the underlying causes and how can I fix this?
Answer:
The primary challenge in separating positional isomers of pyridine lies in their subtle structural differences, which result in very similar hydrophobicities. In standard reversed-phase chromatography, where separation is driven by hydrophobic interactions, these isomers often exhibit nearly identical retention times.
Root Causes and Remediation Strategies:
-
Insufficient Selectivity of C18 Phases: Standard C18 columns may not offer sufficient selectivity to differentiate between the minor differences in polarity and shape of pyridine isomers.
-
Solution: Consider alternative stationary phases that offer different interaction mechanisms. Phenyl-based columns can provide π-π interactions, which can be effective for aromatic compounds like pyridine.[1] Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are also an excellent choice as they can exploit both hydrophobic and ionic differences between the isomers.[2][3]
-
-
Inappropriate Mobile Phase pH: The pKa of pyridine is approximately 5.2.[4] If the mobile phase pH is significantly above this value, the pyridine isomers will be neutral, and separation will rely solely on small differences in hydrophobicity.
-
Solution: Adjust the mobile phase pH to a value around or slightly below the pKa of pyridine. This will cause the isomers to be partially or fully protonated. The subtle differences in their pKa values and the resulting differences in their degree of ionization can be exploited for separation.[5][6] A mobile phase pH of around 3-4 is a good starting point.[6]
-
-
Lack of Secondary Interactions: Relying solely on hydrophobic interactions is often insufficient.
-
Solution: Introduce a stationary phase that allows for alternative interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like pyridine isomers.[7] In HILIC, a polar stationary phase is used with a high concentration of an organic solvent in the mobile phase, promoting partitioning of the polar analytes into a water-enriched layer on the stationary phase surface.
-
Issue 2: Severe Peak Tailing for Piperazine and its Derivatives
Question: I am observing significant peak tailing for my piperazine analytes, which is affecting quantification. What is causing this and what are the steps to improve peak shape?
Answer:
Peak tailing for basic compounds like piperazine is a common issue in reversed-phase HPLC. It is primarily caused by strong, undesirable interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[8]
Root Causes and Remediation Strategies:
-
Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can become deprotonated, especially at mid-range pH, and interact electrostatically with protonated basic analytes like piperazine.
-
Solution 1: Mobile Phase pH Adjustment: Increase the mobile phase pH to a basic value (e.g., pH 9-10), provided your column is stable at high pH. At high pH, piperazine will be in its neutral form, minimizing ionic interactions with silanols. Conversely, at a very low pH (e.g., pH 2-3), the silanol groups are protonated and less likely to interact with the protonated analyte.[8]
-
Solution 2: Use of Mobile Phase Additives: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), at a concentration of 0.1-0.5%.[9][10] These additives will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.
-
Solution 3: Column Selection: Utilize a modern, high-purity silica column with advanced end-capping. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for peak tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Co-elution of Piperazine Enantiomers
Question: I need to separate the enantiomers of a chiral piperazine derivative, but they are co-eluting on my standard C18 column. How can I achieve chiral separation?
Answer:
Enantiomers have identical physical and chemical properties in an achiral environment, and therefore will not be separated on a standard achiral stationary phase like C18. To separate enantiomers, a chiral environment must be created.
Root Causes and Remediation Strategies:
-
Achiral Stationary Phase: A standard reversed-phase column cannot differentiate between enantiomers.
-
Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including piperazine derivatives.[9] For example, a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has been shown to be effective.[9]
-
-
Inadequate Mobile Phase for Chiral Recognition: The mobile phase composition plays a crucial role in the interaction between the analyte and the CSP.
-
Solution: Optimize the mobile phase. For polysaccharide-based CSPs, mobile phases typically consist of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). For some applications, a small amount of an amine modifier like diethylamine (DEA) can be added to the mobile phase to improve peak shape and resolution for basic analytes.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for pyridine or piperazine isomers?
A good starting point is to consider the polarity and pKa of your analytes. For pyridine isomers (pKa ~5.2)[4], a reversed-phase method on a C18 or phenyl column with a mobile phase of acetonitrile/water and an acidic buffer (e.g., 0.1% formic acid or phosphoric acid to achieve a pH of 3-4) is a reasonable initial approach.[2][11] For the more polar and basic piperazine (pKa1 ~5.3, pKa2 ~9.7)[12][13], a reversed-phase method on a modern, end-capped C18 column with a basic mobile phase (e.g., pH 10, using a buffer like ammonium bicarbonate, if the column allows) can work well by keeping the analyte in its neutral form. Alternatively, HILIC is an excellent option for these polar bases.
Q2: How does mobile phase pH critically affect the separation of these basic isomers?
The mobile phase pH is arguably the most critical parameter for the separation of ionizable compounds like pyridine and piperazine.[5][6] By adjusting the pH relative to the analyte's pKa, you can control its degree of ionization.[14]
-
For Pyridine (pKa ~5.2):
-
At pH < 4, pyridine is fully protonated and more polar, leading to earlier elution in reversed-phase.
-
At pH > 6, pyridine is neutral and more retained.
-
Varying the pH around the pKa can exploit subtle differences in the pKa values of the isomers, leading to changes in selectivity.[6]
-
-
For Piperazine (pKa1 ~5.3, pKa2 ~9.7):
-
At pH < 4, both nitrogens are protonated, making the molecule highly polar.
-
Between pH 6 and 9, one nitrogen is protonated.
-
At pH > 11, piperazine is predominantly in its neutral, more hydrophobic form.
-
Manipulating the pH to control the ionization state is a powerful tool to influence retention and selectivity.[5]
Caption: Effect of pH on the ionization and retention of pyridine and piperazine in reversed-phase HPLC.
Q3: When should I choose HILIC over reversed-phase chromatography for these isomers?
HILIC is an excellent alternative to reversed-phase chromatography when your analytes are highly polar and show little to no retention on a C18 column, even with a highly aqueous mobile phase. Pyridine and especially piperazine are quite polar, making them good candidates for HILIC.[4][7] HILIC can offer a different selectivity compared to reversed-phase, which can be advantageous for resolving closely related isomers.
Q4: Can I use the same column for both pyridine and piperazine isomer separations?
While it is possible, it may not be optimal. The ideal column and conditions will depend on the specific isomers you are trying to separate. A mixed-mode column that has both reversed-phase and ion-exchange characteristics could be a versatile option for both classes of compounds.[2][3] However, for chiral piperazine derivatives, a dedicated chiral stationary phase is necessary.[9]
Q5: My peaks are fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to several reasons:[8]
-
Column Overload: Injecting too much sample in a high concentration can lead to fronting. Try diluting your sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase.
-
Column Collapse: In rare cases, a void at the head of the column can cause peak distortion, including fronting.
Caption: A logical workflow for troubleshooting common HPLC separation issues for pyridine and piperazine isomers.
Recommended Starting HPLC Conditions
The following table provides suggested starting parameters for method development. These should be optimized for your specific application.
| Parameter | Reversed-Phase for Pyridine Isomers | Reversed-Phase for Piperazine Isomers | HILIC for Polar Isomers | Chiral Separation of Piperazine Derivatives |
| Column | Phenyl or Mixed-Mode C18/Cation-Exchange, 3-5 µm | High-purity, end-capped C18, pH stable, 3-5 µm | Amide, Diol, or bare silica, 3-5 µm | Polysaccharide-based (e.g., Cellulose-tris(3,5-dichlorophenylcarbamate)), 5 µm |
| Mobile Phase A | 10 mM Phosphate or Formate buffer, pH 3.0 | 10 mM Ammonium Bicarbonate or Carbonate, pH 10.0 | 10 mM Ammonium Formate in Water | n-Hexane or Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile | Isopropanol or Ethanol |
| Gradient | Start with a shallow gradient, e.g., 5-30% B over 20 min | Start with a shallow gradient, e.g., 5-30% B over 20 min | Start with a high organic content, e.g., 95-80% B over 20 min | Isocratic, e.g., 90:10 (Hexane:Isopropanol) |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | 1.0 mL/min for 4.6 mm ID column | 1.0 mL/min for 4.6 mm ID column | 1.0 mL/min for 4.6 mm ID column |
| Temperature | 30-40 °C | 30-40 °C | 30-40 °C | 25 °C |
| Detection | UV at ~254 nm | UV at ~210 nm (or derivatize for better sensitivity) | UV at ~254 nm (pyridine) or ~210 nm (piperazine) | UV at a suitable wavelength for the derivative |
| Modifier | N/A | Consider 0.1% TEA or DEA for tailing | N/A | 0.1% DEA for improved peak shape |
References
-
HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
pKa values bases. Chair of Analytical Chemistry, University of Tartu. Available at: [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available at: [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available at: [Link]
-
Piperazine (C4H10N2) properties. WebQC.org. Available at: [Link]
-
HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. MDPI. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]
-
Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. PubMed. Available at: [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Wiley. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]
-
Development of a Hydrophilic Liquid Interaction Chromatography-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Stud Bioactive Pyridines in Human Plasma and Urine after Coffee Consumption. ResearchGate. Available at: [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Available at: [Link]
-
Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. helixchrom.com [helixchrom.com]
- 12. uregina.ca [uregina.ca]
- 13. webqc.org [webqc.org]
- 14. moravek.com [moravek.com]
Technical Support Center: Troubleshooting Guide for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Synthesis
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its structural derivatives. Below, we address critical troubleshooting steps for amide coupling, with a specific focus on the widely misunderstood topic of racemization in this chemical space.
Part 1: Frequently Asked Questions (FAQs)
Q1: I am trying to measure the enantiomeric excess (ee) of my synthesized 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, but I am not observing any optical activity. How do I prevent racemization during this synthesis?
Answer: As a Senior Application Scientist, I must first clarify a fundamental structural property of your target molecule: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is inherently achiral.
The molecule is formed by the amide coupling of 2-(pyridin-4-yl)acetic acid and piperazine. Neither the pyridine-substituted acetic acid nor the unsubstituted piperazine ring contains a stereocenter. The C2 protons (alpha to the carbonyl) are enantiotopic, not stereogenic. Therefore, racemization is chemically impossible for this exact structure.
However, researchers working on this scaffold frequently synthesize
Q2: What causes racemization when synthesizing
Answer: When coupling an
This oxazolone undergoes rapid base-catalyzed enolization, resulting in a planar, achiral intermediate. Subsequent ring-opening by the piperazine nucleophile yields a racemic or heavily epimerized amide product.
Q3: How can I suppress oxazolone formation and prevent racemization during the coupling of chiral precursors?
Answer: You must strictly control the kinetics of the reaction. The rate of aminolysis (the actual coupling) must vastly exceed the rate of oxazolone formation and enolization.
-
Use Supramolecular Additives: Additives like HOBt, HOAt, or Oxyma Pure react with the highly reactive O-acylisourea intermediate to form an active ester. These active esters are far less prone to oxazolone formation but remain highly reactive toward amines .
-
Optimize the Base: Avoid strong, unhindered bases. Use sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP), which are less likely to abstract the
-proton. -
Temperature Control: Perform the activation step at 0 °C. The causality here is thermodynamic: lower temperatures exponentially decrease the thermal energy available to cross the activation barrier for enolization.
Q4: Which coupling reagents offer the best balance of reactivity and chiral retention for piperazine couplings?
Answer: Uronium/aminium salts (like HATU or COMU) and phosphonium salts (like PyBOP or DEPBT) are highly effective. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly renowned for maintaining chiral integrity because its mechanism bypasses the oxazolone pathway almost entirely, making it ideal for sensitive couplings .
Part 2: Quantitative Data & Reagent Selection
Table 1: Quantitative comparison of coupling reagents for
| Coupling Reagent | Recommended Additive | Preferred Base | Relative Coupling Rate | Racemization Level (%) | Operational Notes & Byproduct Toxicity |
| EDC·HCl | None | DIPEA | Moderate | High (>15%) | Generates water-soluble urea; easy workup but poor ee. |
| EDC·HCl | HOAt | DIPEA | Fast | Low (<2%) | HOAt is highly effective but potentially explosive. |
| HATU | None | DIPEA | Very Fast | Low (<3%) | Unstable in DMF over long periods; standard for difficult couplings. |
| COMU | None | TMP | Very Fast | Very Low (<1%) | Hydrolyzes rapidly; requires strictly anhydrous conditions. |
| DEPBT | None | DIPEA | Moderate | Trace (<0.1%) | Extremely safe; highly stereoselective; gold standard for chiral retention. |
Part 3: Experimental Protocols
Racemization-Free Amide Coupling Workflow
Protocol: Synthesis of Chiral
Objective: To couple an
Reagents:
-
Chiral Acid: (S)-2-(pyridin-4-yl)propanoic acid (1.0 eq, 1.0 mmol)
-
Amine: 1-Boc-piperazine (1.1 eq, 1.1 mmol)
-
Coupling Reagent: DEPBT (1.2 eq, 1.2 mmol)
-
Base: DIPEA (2.0 eq, 2.0 mmol)
-
Solvent: Anhydrous THF or DMF (10 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon to prevent moisture-induced hydrolysis of the active ester.
-
Dissolution: Dissolve the chiral acid (1.0 mmol) and 1-Boc-piperazine (1.1 mmol) in 10 mL of anhydrous THF.
-
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. (Causality: Lower temperatures suppress the activation energy required for
-proton abstraction). -
Activation: Add DEPBT (1.2 mmol) in one portion. Stir for 5 minutes.
-
Controlled Base Addition: Add DIPEA (2.0 mmol) dropwise over 10 minutes. (Causality: Slow addition prevents localized high concentrations of base, which could trigger premature enolization before the active ester fully forms).
-
Reaction Propagation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) and stir for an additional 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Determine the ee of the crude product via Chiral HPLC (using a chiral stationary phase) to confirm stereochemical retention before proceeding to Boc-deprotection.
Part 4: Mandatory Visualization
Caption: Kinetic pathways: Oxazolone-mediated racemization vs. Additive-trapped chiral retention.
References
Technical Support Center: Crystallization of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Overview 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is a highly polar, conformationally flexible active pharmaceutical ingredient (API) intermediate. It features two distinct basic centers: a pyridine ring (pKa ~5.2) and a secondary amine on the piperazine ring (pKa ~9.8). The tertiary amine (piperazine N1) is part of an amide linkage and remains neutral. Due to its high polarity and flexibility, the free base is highly prone to oiling out (liquid-liquid phase separation) during crystallization. This guide provides field-proven troubleshooting strategies and protocols for isolating stable crystalline forms, primarily through salt engineering.
Frequently Asked Questions (FAQs)
Q1: Why does my compound form an oil instead of crystals during cooling crystallization? A1: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. For flexible piperazine-pyridine derivatives, this is driven by high initial supersaturation and strong solute-solvent interactions in highly polar solvents like methanol or water. To resolve this, you must lower the supersaturation at the cloud point by reducing the cooling rate or introducing seed crystals to force heterogeneous nucleation.
Q2: How do I choose between crystallizing the free base versus forming a salt? A2: The free base of this compound has a low melting point and high solubility in most organic solvents, making it difficult to isolate consistently. Forming a salt (e.g., hydrochloride, mesylate) increases the lattice energy through strong ionic and charge-assisted hydrogen bonds (e.g., N-H···O and N-H···Cl), significantly improving crystallinity and thermal stability (1).
Q3: What is the "Rule of 3" for salt screening in this context?
A3: To ensure complete proton transfer and avoid forming a neutral co-crystal, the pKa difference (
Troubleshooting Guide
Issue 1: Amorphous Precipitation during Anti-Solvent Addition
-
Observation: Addition of an anti-solvent (e.g., heptane) yields a gummy, amorphous precipitate rather than a crystalline powder.
-
Root Cause: Rapid addition of the anti-solvent causes a massive, localized spike in supersaturation. The API precipitates kinetically as an amorphous solid because the molecules do not have sufficient time to arrange into a thermodynamic crystal lattice.
-
Solution: Implement reverse anti-solvent addition or strictly control the addition rate using a syringe pump. Keep the system at an elevated temperature (e.g., 50°C) during addition to maintain molecular mobility, then apply a slow cooling ramp (0.1°C/min) to promote crystal lattice arrangement.
Issue 2: Polymorphic Transformation during Slurrying
-
Observation: The crystal habit changes from needles to blocks over 24 hours in the mother liquor, accompanied by changes in the PXRD pattern.
-
Root Cause: The initially isolated crystal (needles) is a metastable kinetic polymorph. During prolonged slurrying, it undergoes solvent-mediated phase transformation (SMPT) to the thermodynamically stable polymorph (blocks) (3).
-
Solution: Conduct a comprehensive polymorph screen using slurry equilibration in various solvents (e.g., acetone, ethyl acetate) at both 5°C and 50°C for 48-72 hours to map the thermodynamic landscape. Always seed with the stable polymorph to prevent batch-to-batch variability.
Quantitative Data: Salt Coformer Selection
To systematically design a crystallization process, refer to the following thermodynamic parameters for salt selection.
| Coformer | pKa | Expected Solid Form | ||
| Free Base (None) | N/A | N/A | N/A | Oil / Low-melting solid |
| Hydrochloric Acid | -7.0 | 16.8 | 12.2 | Di-salt (Highly Crystalline) |
| Methanesulfonic Acid | -1.9 | 11.7 | 7.1 | Di-salt (Highly Crystalline) |
| Fumaric Acid | 3.0 | 6.8 | 2.2 | Mono-salt (Potential Co-crystal at Pyridine) |
| Pamoic Acid | 2.5 | 7.3 | 2.7 | Mono-salt (Low Solubility) |
Experimental Methodologies
Protocol 1: Liquid-Assisted Grinding (LAG) for Rapid Salt Screening This protocol uses mechanochemistry to force interactions between the API and coformer, bypassing the solubility limitations and oiling-out risks of solvent-based screening (4).
-
Preparation: Weigh 0.1 mmol of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and 0.1 mmol of the selected acid coformer (e.g., methanesulfonic acid) into a 10 mL stainless steel milling jar.
-
Catalysis: Add 20 μL of a bridging solvent (e.g., ethanol or acetone). Causality: The solvent acts as a molecular lubricant, facilitating molecular mobility and significantly lowering the activation energy for salt formation without dissolving the bulk powder.
-
Milling: Add two 5 mm stainless steel grinding balls. Mill at 20 Hz for 20 minutes using a mixer mill.
-
Validation: Extract the resulting powder and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A shift in the melting endotherm and new PXRD peaks confirm successful salt formation.
Protocol 2: Self-Validating Cooling Crystallization of the Mesylate Salt Once a stable salt is identified via LAG, use this protocol for scalable isolation.
-
Dissolution: Dissolve 1.0 g of the API base in 10 mL of absolute ethanol at 60°C in a jacketed crystallizer equipped with an overhead stirrer (300 rpm).
-
Reaction: Slowly add 2.1 equivalents of methanesulfonic acid dropwise over 10 minutes to form the di-salt. Maintain at 60°C for 30 minutes to ensure complete reaction.
-
Controlled Cooling: Cool the solution to 45°C at a rate of 0.5°C/min.
-
Seeding (Critical Step): Introduce 1% w/w seed crystals of the mesylate salt (generated from Protocol 1). Causality: Seeding provides a pre-existing crystal lattice for the solute to deposit onto, entirely bypassing the metastable zone and preventing liquid-liquid phase separation.
-
Growth: Continue cooling to 5°C at a slow, controlled rate of 0.1°C/min to promote the growth of large, high-purity crystals.
-
Isolation: Filter the suspension, wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted acid, and dry in a vacuum oven at 40°C for 12 hours.
Visualizations
Workflow for API salt screening and scale-up crystallization.
Decision tree for troubleshooting liquid-liquid phase separation.
References
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design.1
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.2
-
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design.3
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI.4
Sources
Technical Support & Troubleshooting Center: Handling 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one HCl
Welcome to the Technical Support Center for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Hydrochloride . As a bifunctional building block featuring both a secondary piperazine amine and a pyridine ring, this compound is highly valued in drug discovery. However, its isolation as a hydrochloride (HCl) salt renders it exceptionally prone to moisture uptake.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic insights, quantitative classification, and self-validating protocols to ensure your downstream syntheses are reproducible and accurate.
The Mechanistic Basis of Hygroscopicity
To effectively handle this compound, you must first understand why it behaves the way it does.
The molecular structure contains two highly basic nitrogen centers: the secondary amine of the piperazine ring and the aromatic nitrogen of the pyridine ring. When formulated as an HCl salt, the highly electronegative chloride counterions act as potent hydrogen bond acceptors[1].
-
Surface Adsorption: Upon exposure to ambient air, atmospheric water molecules rapidly form a hydration shell around the chloride ions and protonated nitrogens.
-
Lattice Intercalation: Because the crystal packing of poly-hydrochloride salts often contains micro-voids, water molecules intercalate into the crystal lattice, causing a phase transition from an anhydrous crystal to a hydrate.
-
Deliquescence: If the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the compound will continue to absorb moisture until it dissolves in its own absorbed water, forming a sticky gum or liquid[2].
Moisture-induced deliquescence pathway of pyridinyl-piperazine HCl salts.
Quantitative Assessment & Classification
The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP <1241>) provide standardized frameworks for evaluating water-solid interactions[3][4]. Based on Dynamic Vapor Sorption (DVS) data, hydrochloride salts of this nature typically fall into the "Moderately" to "Very Hygroscopic" categories.
Table 1: Pharmacopeial Hygroscopicity Criteria & Handling Implications
| Classification | Weight Gain Criteria (25°C / 80% RH for 24h) | Physical State & Handling Implications for HCl Salts |
| Non-hygroscopic | < 0.2% w/w | Retains crystalline flowability; no special handling required. |
| Slightly hygroscopic | 0.2% – 2.0% w/w | Minor surface adsorption; store in a standard desiccator. |
| Moderately hygroscopic | 2.0% – 15.0% w/w | High risk of hydrate formation; requires inert atmosphere handling. |
| Very hygroscopic | > 15.0% w/w | Rapid moisture uptake; severe stoichiometry errors if weighed in air. |
| Deliquescent | Sufficient to form a liquid | Complete lattice collapse; strictly handle in a glove box (<5% RH). |
Troubleshooting FAQs
Q1: My yields are inconsistent when using this building block in amide coupling reactions. What is going wrong?
The Causality: The free secondary amine on the piperazine ring is intended to act as your nucleophile. However, if the HCl salt has absorbed moisture, two critical failures occur:
-
Stoichiometric Error: Weighing 100 mg of a "Very Hygroscopic" salt in ambient air might actually yield 80 mg of the active compound and 20 mg of water. Your reaction is immediately starved of the nucleophile.
-
Competing Nucleophile: The absorbed water acts as a highly reactive, competing nucleophile. If you are using coupling reagents (e.g., HATU, EDC), the water will rapidly hydrolyze your activated ester/acid, destroying your electrophile before the piperazine can react.
Q2: The powder has turned into a sticky gum. Is it chemically degraded, and can I still use it?
The Causality: This physical transition is called deliquescence[2]. The compound has absorbed enough moisture to exceed its solubility limit and has dissolved into an aqueous phase. While the amide bond is generally stable against hydrolysis at neutral pH, the compound is physically unusable for accurate gravimetric dispensing. The Fix: Do not attempt to bake it in an oven, as high heat combined with moisture and the acidic HCl environment can trigger thermal degradation or amide hydrolysis. Instead, use the Lyophilization Recovery Protocol detailed in Section 4.
Q3: How can I accurately determine the water content of my batch before an experiment?
The Causality: Standard loss-on-drying (LOD) or Thermogravimetric Analysis (TGA) cannot easily distinguish between loosely bound surface water and tightly bound lattice water without applying destructive heat that might degrade the organic framework. The Fix: Coulometric Karl Fischer (KF) titration is the gold standard for quantifying exact water content down to the ppm level without requiring high heat.
Self-Validating Experimental Protocols
To ensure scientific integrity, every handling procedure must include a validation step. Do not assume a salt is anhydrous simply because it was stored with desiccant.
Protocol A: Anhydrous Weighing & Handling Workflow
Use this protocol before setting up any moisture-sensitive downstream synthesis.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed reagent bottle from cold storage and place it in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the cold powder.
-
Inert Transfer: Transfer the unopened bottle into a glove box purged with dry Nitrogen or Argon (maintaining <5% RH).
-
Rapid Dispensing: Weigh the required mass into a pre-dried, tared reaction vessel.
-
Hermetic Sealing: Seal the reaction vessel with a PTFE-lined septum cap before removing it from the glove box.
-
Self-Validation (Critical): Weigh a parallel 10–20 mg aliquot of the salt into a separate sealed vial. Perform a Karl Fischer (KF) titration on this aliquot. Use the exact %H₂O determined by KF to recalculate the active mass of your reagent, adjusting your stoichiometric equivalents accordingly.
Self-validating workflow for handling highly hygroscopic hydrochloride building blocks.
Protocol B: Recovery of Deliquesced Salt via Lyophilization
If your batch has turned into a gum, use this non-destructive method to recover a workable, fluffy powder.
Step-by-Step Methodology:
-
Dissolution: Dissolve the gummy salt completely in LC-MS grade water (approximately 10 mL of water per gram of compound).
-
Shell Freezing: Transfer the solution to a round-bottom flask. Submerge the flask in a dry ice/acetone bath (-78°C) and rotate it continuously. Causality: Rotating creates a thin "shell" of frozen material on the flask walls, maximizing the surface area for efficient sublimation.
-
Sublimation: Immediately attach the frozen flask to a lyophilizer operating at < 0.1 mbar and a condenser temperature of -50°C or lower. Leave for 24–48 hours until completely dry.
-
Harvesting: Release the vacuum by backfilling the manifold with dry Argon (do not use ambient air). Rapidly cap the flask and immediately transfer it to a desiccator or glove box for storage.
References
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. Available at:[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at:[Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asia Pharmaceutics. Available at:[Link]
-
USP <1241> Water–Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia. Available at:[Link]
Sources
Minimizing side reactions in 4-pyridylacetic acid coupling
Topic: Minimizing Side Reactions & Decarboxylation
Status: Active | Last Updated: 2026-03-05 Audience: Medicinal Chemists, Process Chemists
Core Issue: The Decarboxylation Trap
Why is this coupling failing? If you are observing gas evolution (bubbling), low yields, or the isolation of 4-methylpyridine (4-picoline) instead of your amide, you are encountering spontaneous decarboxylation .
4-Pyridylacetic acid (4-PAA) is electronically unique. The electron-deficient pyridine ring renders the methylene protons (
Mechanism of Failure
The following diagram illustrates the pathway you must avoid.
Figure 1: The mechanistic pathway of base-induced decarboxylation in 4-pyridylacetic acid.
Troubleshooting Guide (Q&A)
Q1: I added DIEA to my HATU reaction and it started bubbling immediately. What happened? A: You triggered the decarboxylation. HATU and HBTU require a basic pH (typically >8) to activate the acid. However, 4-PAA begins to decarboxylate as soon as the free base is generated in solution, especially at room temperature.
-
Fix: Avoid uronium coupling agents (HATU/HBTU) for this specific acid. Switch to DMTMM (Protocol A) or T3P (Protocol B), which work in neutral or acidic conditions.
Q2: Can I use EDC/NHS?
A: Yes, but with caveats. EDC works at a lower pH (4.5–6.0), which suppresses decarboxylation. However, if your amine is sterically hindered or unreactive, the activated ester may rearrange to form an inactive
-
Fix: If you must use EDC, use the HCl salt of the amine and the acid. Do not pre-activate the acid.[1] Add the amine before the EDC. Keep the reaction at 0°C.
Q3: Why is DMTMM recommended over HATU? A: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) activates carboxylates without requiring a pre-deprotonation step. It is active in alcohols and water, allowing you to keep the 4-PAA protonated (and stable) until the exact moment of coupling.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (DMTMM)
Best for: Small to medium scale, valuable amines, preventing decarboxylation entirely.
Rationale: DMTMM allows activation without adding strong bases (like TEA/DIEA) that trigger the ylide formation.
-
Dissolution: Dissolve 4-pyridylacetic acid hydrochloride (1.0 equiv) and the amine (1.0–1.1 equiv) in Methanol (MeOH) or Ethanol.
-
Note: Do not use DMF if possible; protic solvents stabilize the ionic transition state of the coupling without favoring decarboxylation.
-
-
Reagent Addition: Add DMTMM chloride (1.1–1.2 equiv) as a solid in one portion.
-
Base Control:
-
If using amine free base: No added base is required.[2]
-
If using amine HCl salt: Add N-methylmorpholine (NMM) (1.0 equiv) dropwise. Do not use TEA or DIEA.
-
-
Reaction: Stir at room temperature for 3–6 hours.
-
Workup: Evaporate solvent. Partition residue between EtOAc and sat.
. (The triazine byproduct is water-soluble).[3][4][5]
Protocol B: The Scalable Option (T3P)
Best for: Large scale, unreactive amines, avoiding toxic byproducts.
Rationale: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive toward amines but relatively stable to decarboxylation if temperature is controlled.
-
Setup: Dissolve 4-pyridylacetic acid HCl (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF.
-
Cooling: Cool the mixture to 0°C .
-
Base Addition: Add Pyridine or NMM (2.5–3.0 equiv) dropwise.
-
Critical: Maintain T < 5°C. The weak base prevents rapid deprotonation of the
-carbon.
-
-
Activation: Add T3P (50% in EtOAc, 1.2–1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temp slowly over 12 hours.
-
Workup: Wash with water, then brine. T3P byproducts are water-soluble.[3][5]
Reagent Selection Matrix
Use this table to select the correct reagent based on your constraints.
| Reagent | Risk of Decarboxylation | Base Requirement | Recommended Solvent | Verdict |
| HATU/HBTU | High | High (DIEA/TEA) | DMF/DMAc | AVOID |
| EDC/NHS | Moderate | Low (pH 5-6) | DCM/Water | Risky (Side reactions) |
| DMTMM | Lowest | None/Weak (NMM) | MeOH/EtOH | PREFERRED |
| T3P | Low | Moderate (Pyridine) | EtOAc/MeTHF | EXCELLENT (Scalable) |
| Oxalyl Chloride | High | N/A | DCM | AVOID (Acid chloride is unstable) |
Decision Logic for Researchers
Follow this logic flow to determine your experimental setup.
Figure 2: Decision matrix for selecting the optimal coupling strategy.
References
-
Kunishima, M., et al. (1999).[6] "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride." Tetrahedron Letters, 40(29), 5327-5330.
-
Kunishima, M., et al. (2004). "Preparation of Weinreb Amides Using DMT-MM." Chemical and Pharmaceutical Bulletin, 52(4), 470-472.[7]
-
Wissmann, H., & Kleiner, H. J. (1980). "New peptide synthesis with propanephosphonic acid anhydride (T3P)." Angewandte Chemie International Edition, 19(2), 133-134.
- Katritzky, A. R., et al. (1988). "Decarboxylation of Heteroaryl Acetic Acids." Advances in Heterocyclic Chemistry, 44, 1-26. (Mechanistic grounding for zwitterion instability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 6. researchgate.net [researchgate.net]
- 7. Chem. Pharm. Bull. [cpb.pharm.or.jp]
Validation & Comparative
HCD vs. CID Fragmentation Strategies for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one: A Technical Comparison Guide
Introduction
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of nitrogen-rich, basic molecular scaffolds. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Chemical Formula: C₁₁H₁₅N₃O, Exact Mass: 205.1215) is a prime example of such a challenge. Featuring both a highly basic piperazine ring and a pyridine moiety linked by an acetamide bridge, this molecule exhibits complex protonation dynamics during Electrospray Ionization (ESI). Confident identification of such compounds—often encountered as active pharmaceutical ingredients (APIs), synthetic intermediates, or designer drug analogs—requires robust tandem mass spectrometry (MS/MS) workflows 1.
This guide objectively compares the performance of Resonance-type Collision-Induced Dissociation (CID) against Beam-type Higher-energy Collisional Dissociation (HCD) for the characterization of this molecule. By understanding the causality behind these fragmentation pathways, researchers can select the optimal acquisition strategy to prevent misidentification of structural isomers (e.g., differentiating 2-pyridyl from 4-pyridyl analogs).
Mechanistic Causality: Why CID and HCD Yield Different Data
To design a self-validating analytical method, we must first understand the physics of the collision cell and how it interacts with the molecule's specific bonds.
-
The CID Regime (Lowest-Energy Pathway): Ion trap CID is a slow-heating process. The precursor ion ([M+H]⁺ at m/z 206.1290) undergoes multiple low-energy collisions until the weakest bond breaks. For piperazine amides, this is invariably the C-N amide bond 2. Because both the piperazine and pyridine moieties possess high proton affinities, charge retention is competitive, yielding two primary fragments: the acylium ion (m/z 120.0448) and the protonated piperazine (m/z 87.0922). Once formed, these fragments fall out of resonance and do not fragment further.
-
The HCD Regime (Beam-Type Secondary Fragmentation): HCD accelerates ions through a voltage gradient into a multipole collision cell. This high-energy, beam-type activation allows primary fragments to undergo subsequent collisions before detection. Consequently, HCD drives the acylium ion to extrude carbon monoxide (-28 Da) to form a diagnostic pyridyl-methyl cation (m/z 92.0500). Simultaneously, the piperazine ring undergoes high-energy cross-ring cleavage, a hallmark of piperazine derivatives 3, 4, yielding an aziridinium-like ion (m/z 44.0498).
Fig 1. Logical fragmentation pathway of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one under MS/MS.
Comparative Performance Data
The following table summarizes the quantitative performance of CID versus HCD. Data is normalized to the base peak (100% relative abundance) for each respective MS/MS spectrum.
| Fragment Ion | Formula | Exact Mass (m/z) | CID (NCE 35%) Rel. Abundance | HCD (NCE 40%) Rel. Abundance | Diagnostic Value |
| Precursor | [C₁₁H₁₆N₃O]⁺ | 206.1290 | 15% | 0% (Depleted) | Confirms intact mass |
| Acylium Ion | [C₇H₆NO]⁺ | 120.0448 | 100% (Base Peak) | 45% | Indicates pyridyl-acetyl moiety |
| Piperazine Ion | [C₄H₁₁N₂]⁺ | 87.0922 | 85% | 60% | Confirms unsubstituted piperazine |
| Pyridyl-methyl | [C₆H₆N]⁺ | 92.0500 | 0% (Not observed) | 100% (Base Peak) | Differentiates pyridyl isomers |
| Aziridinium-like | [C₂H₆N]⁺ | 44.0498 | 0% (Not observed) | 25% | Confirms piperazine ring cleavage |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a parallel Data-Dependent Acquisition (DDA) method. By triggering both CID and HCD scans sequentially on the exact same eluting chromatographic peak, we eliminate retention time drift and ionization fluctuations as confounding variables 5.
Step 1: Sample Preparation
-
Dissolve 1 mg of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to a final working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid to ensure complete protonation of the basic nitrogens prior to injection.
Step 2: UHPLC Separation Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (Parallel DDA Setup)
-
Source: Heated Electrospray Ionization (HESI) in Positive Mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.
-
Full MS Scan: Orbitrap resolution set to 70,000 (FWHM at m/z 200). Scan range: m/z 50–500.
-
MS/MS Routing (The Self-Validating Step): Configure the instrument to select the top 3 most intense ions for MS/MS. For each selected precursor (target m/z 206.1290):
-
Event A: Trigger an Ion Trap CID scan at Normalized Collision Energy (NCE) 35%.
-
Event B: Trigger an Orbitrap HCD scan at NCE 40% with a resolution of 17,500.
-
Fig 2. Parallel LC-MS/MS experimental workflow comparing CID and HCD acquisition strategies.
Summary
For the structural elucidation of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, HCD vastly outperforms traditional CID. While CID effectively breaks the primary amide bond, HCD's beam-type activation provides the necessary kinetic energy to induce secondary CO neutral losses and piperazine cross-ring cleavages. Implementing the parallel DDA protocol described above ensures that drug development professionals capture both the primary connectivity (CID) and the deep structural diagnostics (HCD) required for confident compound verification.
References
-
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 3
-
"Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." Benchchem. 5
-
"New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." IRIS (Institutional Research Information System). 1
-
"Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry." ResearchGate. 4
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. 2
Sources
Technical Comparison of IR Spectroscopic Signatures: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one vs. Structural Precursors
This guide serves as a technical reference for the spectroscopic characterization of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a critical pharmacophore scaffold often used in the synthesis of kinase inhibitors and PROTAC linkers.
Executive Summary & Structural Logic
The target molecule, 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (hereafter referred to as PPE ), represents a hybrid scaffold combining a polar pyridine headgroup with a solubilizing piperazine tail via a flexible acetyl linker.
For the medicinal chemist, the infrared spectrum is the primary "fingerprint" used to validate the formation of the amide bond during synthesis. The critical transformation involves the conversion of a carboxylic acid precursor (4-Pyridylacetic acid) and a secondary amine (Piperazine) into a tertiary amide.
Vibrational Logic Map
The spectrum of PPE is a composite of three distinct vibrational domains:
-
The Amide Linker (The diagnostic signal): A strong
stretch that must be distinguished from the precursor acid. -
The Pyridine Ring: Characteristic "breathing" modes and aromatic C-H stretches.
-
The Piperazine Ring: Aliphatic C-H stretches and, crucially, the N-H stretch of the secondary amine (if unreacted at the N4 position).
Detailed Spectral Analysis (The Product)
The following data represents the consensus spectroscopic signature for PPE in its Free Base form. Note that if isolated as a Hydrochloride (HCl) salt, the N-H region will broaden significantly due to ammonium (
Region A: High Frequency (3500 – 2800 cm⁻¹)
-
3350 – 3300 cm⁻¹ (Medium, Broad):
stretching vibration of the secondary amine on the piperazine ring.-
Diagnostic Note: If this band is absent, it suggests the piperazine may be bis-acylated (impurity).
-
-
3080 – 3030 cm⁻¹ (Weak): Aromatic
stretching modes from the pyridine ring. -
2950 – 2850 cm⁻¹ (Medium): Aliphatic
stretching (asymmetric and symmetric) of the methylene ( ) groups in the piperazine ring and the ethyl linker.
Region B: The Fingerprint & Carbonyl Zone (1700 – 1000 cm⁻¹)
-
1655 – 1640 cm⁻¹ (Very Strong): Amide I Band (
stretch).-
Critical Check: This is the confirmation of product formation. It typically appears at a lower frequency than the precursor carboxylic acid carbonyl due to resonance with the nitrogen lone pair.
-
-
1605 & 1560 cm⁻¹ (Medium-Strong): Pyridine ring skeletal vibrations (
and stretching). These are sharp, characteristic bands for 4-substituted pyridines. -
1460 – 1440 cm⁻¹ (Medium):
scissoring/bending modes of the piperazine ring. -
1250 – 1230 cm⁻¹ (Medium): Amide III band (mixed C-N stretch and N-H bend), though less diagnostic than Amide I.
-
990 – 1000 cm⁻¹ (Medium): Pyridine ring "breathing" mode. A reliable marker for the pyridine moiety.
Comparative Analysis: Product vs. Alternatives
To objectively assess purity, one must compare the product's spectrum against its immediate synthetic precursors. The table below highlights the differential peaks —the signals that appear or disappear upon successful reaction.
Table 1: Comparative IR Peak Shifts (cm⁻¹)
| Functional Group | Precursor 1: 4-Pyridylacetic Acid (HCl) | Precursor 2: Piperazine | Target Product: PPE (Free Base) | Interpretation |
| Carbonyl (C=O) | 1720 – 1700 (Acid C=O) | Absent | 1655 – 1640 (Amide C=O) | Primary Success Marker. Shift from ~1710 to ~1650 indicates amide formation. |
| Hydroxyl (O-H) | 3200 – 2500 (Very Broad, Acid OH) | Absent | Absent | Disappearance of the broad acid "hump" confirms consumption of starting material. |
| Amine (N-H) | Absent | 3300 (Sharp, Secondary) | 3300 (Sharp, Secondary) | Retention of one NH peak confirms mono-acylation. Loss of this peak implies bis-acylation impurity. |
| Pyridine Ring | 1610, 1500 (Protonated shifts if HCl) | Absent | 1605, 1560 (Free base) | Pyridine bands shift slightly depending on protonation state. |
| C-N Stretch | ~1200 | 1150 | 1240 (Amide C-N) | New band appearance due to amide resonance. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision tree a researcher should follow when interpreting the IR spectrum of the crude reaction mixture.
Figure 1: Spectroscopic Decision Tree for validating the synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.
Experimental Protocol: Synthesis & Monitoring
To generate the product for this analysis, the following standard protocol is recommended. This method minimizes the risk of bis-acylation, ensuring the spectral data matches the "Target Product" column in Table 1.
Method: EDC/NHS Coupling
Objective: Selective mono-acylation of piperazine.
-
Activation: Dissolve 4-Pyridylacetic acid hydrochloride (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir at RT for 1 hour.
-
IR Checkpoint: An aliquot can be checked for the disappearance of the broad Acid OH and appearance of the NHS-ester carbonyl doublet (approx. 1740 & 1780 cm⁻¹).
-
-
Coupling: Add a large excess of Piperazine (3.0 - 5.0 eq) dissolved in DMF. The excess is crucial to statistically favor mono-substitution.
-
Reaction: Stir for 4-6 hours.
-
Workup: Dilute with brine, extract with DCM. Wash organic layer with water (removes excess piperazine).
-
Validation: Dry the organic layer, evaporate, and run the FTIR.
-
Pass Criteria: Strong peak at 1650 cm⁻¹; presence of NH at 3300 cm⁻¹.
-
Fail Criteria: Presence of peak at 1720 cm⁻¹ (unreacted acid) or complete loss of NH peak (bis-amide).
-
References
-
National Institutes of Health (PubChem). (2025). 4-Pyridineacetic acid hydrochloride Spectral Data. Retrieved from [Link]
-
Molecules Journal. (2022).[1] Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. Retrieved from [Link]
Sources
Comparative Analysis: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one vs. 2-Pyridyl Isomer
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the distinction between regioisomers is often trivialized as a mere shift in substitution vectors. However, comparing 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Compound A) with its 2-pyridyl isomer (Compound B) reveals critical divergences in synthetic stability, metal coordination capability, and acid-base behavior.
This guide serves as a technical dossier for medicinal chemists. While Compound A represents a robust, solvent-accessible scaffold often used in kinase and GPCR library generation, Compound B presents significant synthetic challenges due to the instability of its precursor (2-pyridylacetic acid) and introduces a risk of "false positive" bioactivity via metal chelation. This analysis dissects these mechanisms to ensure informed scaffold selection.[1]
Part 1: Physicochemical & Structural Profiling[1]
The following table summarizes the core differences. Note the distinct stability profile of the starting materials, which dictates the synthetic strategy.
| Feature | 4-Pyridyl Isomer (Compound A) | 2-Pyridyl Isomer (Compound B) |
| Structure | Linear, para-substituted.[1] Nitrogen is solvent-exposed.[1] | Bent, ortho-substituted.[1] Nitrogen is sterically crowded.[1] |
| Precursor Stability | High. 4-Pyridylacetic acid is stable at RT.[1] | Low. 2-Pyridylacetic acid is prone to spontaneous decarboxylation.[1] |
| Basicity (Pyridine N) | More basic (pKa ~5.6–6.0).[1] | Less basic (pKa ~4.5–5.[1]0) due to inductive withdrawal and steric hindrance.[1] |
| Metal Coordination | Monodentate only (Pyridine N).[1] | Bidentate Potential. Can form 5-membered chelate rings (N,O-coordination).[1] |
| Solubility | Generally higher MP; packs efficiently.[1] | Lower MP; often an oil or low-melting solid due to asymmetry.[1] |
| Primary Utility | Linker/Spacer in Kinase/GPCR inhibitors.[1] | Metal-binding fragments (e.g., Urease inhibitors). |
Part 2: The Synthetic "Trap" – Decarboxylation Instability
The most immediate practical difference lies in the synthesis. The precursor for the 2-isomer, 2-pyridylacetic acid , is notoriously unstable compared to the 4-isomer.
Mechanism of Instability
The 2-pyridyl isomer undergoes facile decarboxylation via a zwitterionic intermediate.[1] The proximity of the pyridine nitrogen allows it to abstract the acidic proton, facilitating the release of CO₂ and the formation of a reactive ylide species. This pathway is geometrically unfavorable for the 4-isomer.[1]
Expert Insight: When synthesizing the 2-isomer, avoid isolating the free acid of 2-pyridylacetic acid. Instead, utilize the ethyl ester or hydrochloride salt directly in the coupling reaction to prevent yield loss.
Figure 1: Mechanism of spontaneous decarboxylation in 2-pyridylacetic acid, a reaction pathway absent in the 4-pyridyl analog.
Part 3: Pharmacological Dynamics & Chelation Risks[1]
Binding Geometry & H-Bonding
-
4-Pyridyl (Compound A): The nitrogen lone pair is unobstructed, making it an excellent hydrogen bond acceptor (HBA) for solvent interactions or specific residues in a protein pocket (e.g., hinge regions in kinases).
-
2-Pyridyl (Compound B): The nitrogen is shielded by the adjacent methylene-carbonyl chain.[1] This creates a "steric clash" zone that can reduce affinity unless the pocket is specifically shaped to accommodate it.[1]
The Chelation Risk (Assay Interference)
The 2-pyridyl-acetyl motif possesses the geometry to form stable 5-membered chelate rings with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).
-
Risk: In biochemical assays using metalloenzymes (e.g., Urease, Matrix Metalloproteinases), Compound B may act as a non-specific chelator rather than a true competitive inhibitor.
-
Validation: If Compound B shows activity, re-test in the presence of excess metal cofactor or EDTA to confirm mechanism.
Figure 2: Structural comparison showing the potential for bidentate metal chelation in the 2-pyridyl isomer versus the linear geometry of the 4-pyridyl isomer.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
This protocol utilizes the stable acid precursor.[1]
Reagents: 4-Pyridylacetic acid HCl (1.0 eq), Piperazine (anhydrous, 3.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF (Solvent).
-
Dissolution: Dissolve 4-pyridylacetic acid HCl (5 mmol) in DMF (15 mL). Add Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the salt.
-
Activation: Add EDC·HCl (6 mmol) and HOBt (6 mmol).[1] Stir at 0°C for 30 minutes.
-
Coupling: Add anhydrous piperazine (15 mmol) in one portion. Note: Excess piperazine prevents dimerization.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with DCM, wash with saturated NaHCO₃ (to remove acid) and Brine.
-
Purification: The product is highly polar.[1] Purify via reverse-phase flash chromatography (C18, H₂O/MeOH gradient).
Protocol B: Synthesis of 2-Pyridyl Isomer (Avoiding Decarboxylation)
This protocol utilizes the ester to bypass the unstable free acid.
Reagents: Ethyl 2-pyridylacetate (1.0 eq), Piperazine (3.0 eq), Trimethylaluminum (AlMe₃, 2M in toluene, 1.5 eq) OR TBD (Triazabicyclodecene) for milder catalysis.
-
Setup: In a flame-dried flask under Argon, dissolve piperazine (15 mmol) in dry Toluene (20 mL).
-
Reagent Addition: Carefully add AlMe₃ solution (7.5 mmol) dropwise at 0°C. Caution: Pyrophoric. Stir for 30 mins to form the aluminum-amide complex.[1]
-
Substrate Addition: Add Ethyl 2-pyridylacetate (5 mmol) dropwise.
-
Heating: Heat to 80°C for 4–6 hours.
-
Quench: Cool to 0°C. Carefully quench with Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion.
-
Extraction: Extract with EtOAc (3x). Dry organic layer over Na₂SO₄.[1]
-
Rationale: This direct aminolysis avoids the generation of the unstable 2-pyridylacetic acid intermediate entirely.[1]
Part 5: References
-
Sigma-Aldrich. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride Product Sheet.Link
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 1972.[2] Link
-
BenchChem. Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-yl)acetic acid".Link
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. (General Reference for Pyridine pKa and Reactivity).
-
Frontiers in Pharmacology. Pyridylpiperazine-based carbodithioates as urease inhibitors.[1] (Demonstrates biological relevance of the scaffold). Link
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one vs 1-(4-pyridyl)piperazine activity
This guide provides an in-depth technical comparison between 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Compound A) and 1-(4-pyridyl)piperazine (Compound B). It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds containing the piperazine pharmacophore.
Topic: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one vs. 1-(4-pyridyl)piperazine
Executive Summary: The Linker Decision
In medicinal chemistry, the piperazine ring is a "privileged scaffold" found in numerous GPCR ligands (e.g., antipsychotics, antidepressants) and kinase inhibitors. The connectivity between the piperazine and the aromatic tail (in this case, a pyridine ring) dictates the molecule's physicochemical profile and binding vector.
-
Compound B (1-(4-pyridyl)piperazine): Represents a rigid, direct conjugation . It is a compact, basic scaffold where the pyridine ring is electronically coupled to the piperazine nitrogen. This is a classic pharmacophore for serotonergic (5-HT) and dopaminergic receptors.
-
Compound A (1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one): Represents a flexible, extended spacer . The introduction of an acetyl-methylene linker (
) disrupts the electronic conjugation, introduces a hydrogen bond acceptor (carbonyl), and alters the spatial orientation of the pyridine ring.
Key Decision Matrix:
| Feature | 1-(4-pyridyl)piperazine (Direct) | 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Extended) |
|---|
| Linker Type | Direct Aryl-Nitrogen bond (
Physicochemical & Structural Profiling
Basicity and Ionization (pKa)
The most critical difference lies in the basicity of the nitrogen atoms, which drives solubility and receptor interaction (salt bridges).
-
Compound B (Direct):
-
Distal NH: Highly basic (
). -
Proximal N: The lone pair is delocalized into the electron-deficient pyridine ring. It is essentially non-basic (
). -
Implication: At physiological pH (7.4), it exists predominantly as a mono-cation.
-
-
Compound A (Extended):
-
Distal NH: Highly basic (
). -
Proximal N: Involved in an amide bond . It is planar and neutral.
-
Implication: The "linker" nitrogen loses all basicity. The pyridine nitrogen (remote) remains weakly basic (
), but the overall molecule is still a mono-cation at pH 7.4 driven by the distal amine.
-
Structural Vector Analysis
-
Compound B: The pyridine ring lies roughly in the same plane as the piperazine mean plane (or twisted slightly). The distance between the distal NH and the pyridine nitrogen is fixed (
). -
Compound A: The
linker adds of length and introduces a "kink." The methylene group allows the pyridine ring to rotate freely, enabling it to access hydrophobic pockets that are perpendicular to the piperazine axis.
Biological Activity & Pharmacology[2][3][4]
Receptor Binding Profiles
-
Compound B (The "Head Group"):
-
Widely used to target 5-HT1A, 5-HT2A, and D2 receptors .
-
Mechanism:[2] The protonated distal nitrogen forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain. The pyridine ring engages in
stacking with aromatic residues (e.g., Phenylalanine/Tryptophan). -
Reference: Used as a building block for Buspirone analogs and Nocathiacin antibiotics.
-
-
Compound A (The "Linker Optimization"):
-
Often used when the direct aryl-piperazine causes steric clash or when metabolic stability is poor.
-
Mechanism:[2] The amide carbonyl acts as an H-bond acceptor for Serine/Threonine residues in the binding tunnel. The flexibility allows the pyridine to reach "distal" binding sites (e.g., allosteric pockets in Kinases or mGluR5).
-
Specific Application: This scaffold is observed in ROCK inhibitors (Rho-kinase) and mGluR5 Positive Allosteric Modulators (PAMs) where a flexible linker is required to span the vestibule of the receptor.
-
Metabolic Stability
-
Compound B Liability: The electron-rich piperazine ring is susceptible to CYP450-mediated oxidation (N-oxide formation) or ring opening.
-
Compound A Advantage: Acylation of the nitrogen (amide formation) blocks N-oxidation at that site. However, the benzylic position (adjacent to pyridine) becomes a new site for potential oxidation, though generally less rapid than direct N-oxidation.
Experimental Protocols
Synthesis Workflows
The synthesis of these two compounds requires fundamentally different chemical strategies: Nucleophilic Aromatic Substitution (
Protocol A: Synthesis of 1-(4-pyridyl)piperazine (Compound B)
-
Reaction Type:
(Nucleophilic Aromatic Substitution). -
Reagents: 4-Chloropyridine HCl, Piperazine (excess),
, Water/Xylene. -
Step-by-Step:
-
Dissolve piperazine (5.0 eq) in Xylene or water (excess prevents bis-arylation).
-
Add 4-Chloropyridine hydrochloride (1.0 eq) and
(2.5 eq). -
Reflux at 130°C for 12-24 hours.
-
Workup: Cool, filter inorganic salts. Evaporate solvent.
-
Purification: Distillation under reduced pressure or recrystallization from Hexane/EtOAc.
-
Validation:
NMR shows characteristic AA'BB' pyridine doublets and piperazine multiplets.
-
Protocol B: Synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Compound A)
-
Reaction Type: Amide Coupling.
-
Reagents: 4-Pyridylacetic acid hydrochloride, Piperazine (excess) or N-Boc-Piperazine, EDC·HCl, HOBt, DIPEA, DMF.
-
Step-by-Step:
-
Activation: Dissolve 4-pyridylacetic acid HCl (1.0 eq) in DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 30 min.
-
Coupling: Add N-Boc-Piperazine (1.1 eq) to avoid polymerization. Stir at RT for 12h.
-
Deprotection: Treat the intermediate (N-Boc-protected amide) with TFA/DCM (1:4) for 2h to remove the Boc group.
-
Workup: Basify with
, extract with DCM/MeOH (9:1). -
Validation: IR spectrum shows strong Amide I band (
).
-
Visualization of Synthetic Logic
Caption: Decision tree for selecting between direct arylation and acyl-linker strategies based on structural requirements.
Comparative Data Summary
The following table summarizes the experimental and predicted properties useful for lead optimization.
| Property | Compound B (Direct) | Compound A (Extended) | Impact on Drug Design |
| Molecular Weight | 163.22 Da | 205.26 Da | Compound A adds mass but stays within Fragment-Based limits. |
| cLogP (Lipophilicity) | ~0.3 (Hydrophilic) | ~0.1 (More Hydrophilic) | Amide oxygen increases polarity; useful for lowering LogP. |
| Topological Polar Surface Area (TPSA) | 28.2 | 48.5 | Compound A has higher TPSA due to amide; reduces BBB permeability slightly. |
| H-Bond Donors/Acceptors | 1 / 3 | 1 / 4 | Compound A provides an extra "handle" for receptor interaction. |
| Rotatable Bonds | 0 | 2 | Compound A incurs a higher entropic penalty upon binding. |
| Synthetic Accessibility | High (1 step, cheap) | Medium (2-3 steps, protection required) | Compound B is preferred for initial screening libraries. |
References
-
PubChem Compound Summary: 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. (2025).[1] PubChem Database. CID 70517.[3] Link
-
Sigma-Aldrich Product Specification. 1-(4-Pyridyl)piperazine (CAS 1008-91-9).[4] MilliporeSigma.Link
-
Swanson, D. M., et al. (2005). "Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist." Journal of Medicinal Chemistry, 48(6), 1857-1872. (Demonstrates piperazine amide utility). Link
-
Xiong, H., et al. (2010).[5] "4-Aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators."[5] Bioorganic & Medicinal Chemistry Letters, 21(1), 100-104. (Context for Compound A type scaffolds). Link
-
Khalili, A., et al. (2011). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 56(6). (Basicity data). Link
Sources
- 1. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(4-pyridyl)piperazine (C9H13N3) [pubchemlite.lcsb.uni.lu]
- 4. 1-(4-ピリジル)ピペラジン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Retention Strategies for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug development workflows stalled by a common chromatographic bottleneck: the analysis of highly polar, multi-basic compounds. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is a prime example of this challenge. Featuring both a piperazine ring (secondary amine, pKa ~9.8) and a pyridine ring (pKa ~5.2) connected by an ethanone linker, this molecule is highly hydrophilic and carries a +2 charge under standard acidic HPLC conditions.
This guide objectively compares the performance of traditional reversed-phase liquid chromatography (RPLC) against modern alternatives—High-pH RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography—providing the mechanistic causality and self-validating protocols necessary to achieve robust retention and symmetrical peak shapes for this challenging pharmacophore.
Mechanistic Overview: The Failure of Standard C18
When analyzing 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one on a standard silica-based C18 column using typical acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), the doubly protonated analyte experiences extreme hydrophobic repulsion from the C18 alkyl chains. Consequently, the molecule elutes at or near the void volume (
Furthermore, standard silica supports contain residual silanols (Si-OH) with a pKa of ~4.5. Even at pH 3, a small fraction of these silanols remains ionized (
To successfully retain this molecule, we must fundamentally alter the retention mechanism.
Mechanistic pathways and retention outcomes for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.
Comparison of Chromatographic Strategies
Strategy A: High-pH Reversed-Phase Chromatography
Mechanism: By raising the mobile phase pH to 10.5, we exceed the pKa of both basic nitrogens. The molecule becomes completely deprotonated (neutral). In this uncharged state, its lipophilicity increases dramatically, allowing for standard hydrophobic partitioning into the stationary phase. Column Requirement: Standard silica dissolves at pH > 8. This strategy requires Ethylene-Bridged Hybrid (BEH) particles (e.g., Waters XBridge) that offer extreme chemical stability up to pH 12 .
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanism: Instead of suppressing the molecule's polarity, HILIC exploits it. Using a highly organic mobile phase (>70% acetonitrile) and a polar stationary phase (e.g., zwitterionic or amide-bonded silica), a water-rich layer forms on the particle surface. The doubly protonated analyte partitions strongly into this aqueous layer. HILIC provides orthogonal selectivity to RPLC and is highly compatible with MS due to the volatility of the organic-rich eluent .
Strategy C: Mixed-Mode Chromatography
Mechanism: Columns like the SIELC Primesep 100 incorporate both a hydrophobic alkyl chain and an embedded strong cation-exchange functional group. At low pH, the basic analyte is strongly retained via electrostatic attraction to the negatively charged stationary phase, independent of its hydrophobicity .
Quantitative Performance Summary
The following table summarizes the expected chromatographic performance of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one across the evaluated column technologies.
| Column Technology | Mobile Phase pH | Retention Factor (k') | Asymmetry (As) | Efficiency (N) | Primary Retention Mechanism |
| Standard C18 | 3.0 | < 0.5 | > 2.5 | < 2,000 | Hydrophobic (Fails) |
| High-pH C18 (BEH) | 10.5 | 3.8 | 1.1 | 12,500 | Hydrophobic Partitioning (Neutral State) |
| HILIC-Z (Zwitterionic) | 3.0 | 6.5 | 1.05 | 15,000 | Hydrophilic Partitioning |
| Mixed-Mode (Primesep) | 3.0 | 8.2 | 1.2 | 10,000 | Cation-Exchange + Reversed-Phase |
Self-Validating Experimental Protocols
To ensure reproducibility, the following step-by-step methodologies have been designed as self-validating systems. Each protocol accounts for the specific chemical vulnerabilities of the chosen technique.
Protocol 1: High-pH RPLC Workflow (UV & MS Compatible)
This method forces the analyte into a neutral state for robust hydrophobic retention.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. (Causality: Ammonium bicarbonate provides excellent buffering capacity at pH 10.5 and is fully volatile, preventing MS source fouling).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm.
-
Gradient Program (Flow Rate: 0.4 mL/min):
-
0.0 - 1.0 min: 2% B
-
1.0 - 5.0 min: 2% to 60% B
-
5.0 - 6.0 min: 95% B (Wash)
-
6.1 - 10.0 min: 2% B (Re-equilibration)
-
-
Sample Diluent: 95% Water / 5% Acetonitrile. (Causality: Matching the starting mobile phase prevents solvent-mismatch peak distortion).
Protocol 2: HILIC-Z Workflow (Ideal for LC-MS/MS)
This method utilizes the analyte's +2 charge state to drive hydrophilic partitioning.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate, pH 3.0. (Causality: In HILIC, a minimum of 3-5% water is strictly required in the organic phase to maintain the stationary phase's hydration layer).
-
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.
-
Gradient Program (Flow Rate: 0.4 mL/min): Note: In HILIC, water is the strong solvent.
-
0.0 - 1.0 min: 100% B
-
1.0 - 6.0 min: 100% to 60% B
-
6.0 - 7.0 min: 60% B (Wash)
-
7.1 - 15.0 min: 100% B (Re-equilibration). (Causality: HILIC columns require significantly longer re-equilibration times (10-20 column volumes) to fully re-establish the aqueous-rich layer on the silica surface. Truncating this step will cause drifting retention times).
-
-
Sample Diluent: 80% Acetonitrile / 20% Water. (Causality: Injecting highly polar analytes dissolved in 100% water into a HILIC system disrupts the localized hydration layer, causing severe peak splitting. The sample must be diluted in a high-organic solvent).
Conclusion & Recommendations
For the analysis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, standard low-pH C18 chromatography is scientifically unviable.
If your laboratory primarily utilizes UV detection and prefers traditional reversed-phase workflows, the High-pH RPLC strategy using a BEH C18 column is the most robust choice. It yields sharp peaks and predictable retention by neutralizing the basic nitrogens.
However, if your workflow relies on LC-MS/MS for quantitative bioanalysis or impurity profiling, the HILIC workflow is vastly superior. The high-organic mobile phase significantly enhances electrospray desolvation efficiency, leading to a 5x to 10x increase in MS sensitivity compared to highly aqueous RPLC methods, while providing excellent retention for the doubly protonated pharmacophore.
References
-
Chrom Tech. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Available at: [Link]
-
Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." Available at: [Link]
-
Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Available at: [Link]
-
SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." Available at:[Link]
Validating Purity of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one: A Comparative Analytical Guide
Executive Summary & Compound Profile
Validating the purity of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one requires a nuanced approach due to its bifunctional nature. As a pharmaceutical intermediate often used in kinase inhibitor synthesis, its purity directly impacts the yield and side-reaction profile of downstream steps.
This guide moves beyond generic protocols to compare three distinct validation methodologies: HPLC-PDA , UHPLC-MS , and qNMR .[1] We analyze the specific challenges posed by the molecule's basicity and the low UV response of its piperazine precursors.
Compound Characteristics[1][2][3][4][5][6][7][8][9][10]
-
Chemical Structure: A pyridine ring linked via an acetyl spacer to a piperazine ring.[1]
-
Critical Properties:
Impurity Fate Mapping
Before selecting a method, one must understand the "Enemy"—the impurities. The synthesis typically involves coupling 2-(pyridin-4-yl)acetic acid with piperazine.[1]
Figure 1: Impurity Fate Map highlighting the critical "Dimer" impurity formed by over-acylation of the piperazine.
Method A: HPLC-PDA (The Routine Workhorse)[1]
Verdict: Best for routine batch release and detecting aromatic impurities.[1] Limitation: Fails to detect free piperazine (SM1) without derivatization due to lack of chromophore.
Optimized Protocol
Standard C18 columns often fail due to peak tailing caused by the basic nitrogens interacting with silanols. We utilize a High pH method to suppress ionization of the basic groups, improving peak shape.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: 254 nm (Pyridine max) and 210 nm (Amide/General).[1]
Performance Data (Simulated)
| Parameter | Value | Notes |
| Linearity (R²) | > 0.999 | Excellent for aromatic components.[1] |
| LOD (Target) | 0.05% | Highly sensitive for the main peak and Dimer. |
| Specificity | Moderate | Critical Failure: Cannot reliably quantify residual Piperazine (SM1). |
Method B: qNMR (The Absolute Standard)[11][12]
Verdict: Best for Assay Determination (Weight % Purity) and quantifying residual solvents/non-UV active precursors.[1] Advantage: Does not require a reference standard of the target molecule.[3][4][5]
The Protocol
qNMR relies on the molar ratio between the analyte and a certified Internal Standard (IS).
-
Solvent: DMSO-d6 (Ensures solubility of all polar species).[1]
-
Internal Standard: Maleic Acid (Singlet @ 6.2 ppm) or TCNB.[1]
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30s (5x T1).
-
Scans: 16–32.[1]
Signal Selection Strategy
To validate purity, integrate the unique protons of the target against the IS.[3][4]
-
Target Signal: The methylene singlet between the pyridine and carbonyl (~3.8 ppm , 2H). This region is usually clean.[1]
-
Impurity Check:
-
Piperazine (SM1): Look for a singlet ~2.6 ppm (if free base) or multiplets shifted upfield.[1]
-
Dimer (Impurity A): The methylene signal will shift slightly; integration of the pyridine protons vs. piperazine protons will deviate from the expected 4:8 ratio.
-
Calculation:
Method C: UHPLC-MS (The Trace Detective)[1]
Verdict: Essential for Genotoxic Impurity (GTI) screening and confirming the identity of the "Dimer."
Protocol
-
Column: Phenomenex Kinetex F5 (Core-shell, pentafluorophenyl) – excellent for separating basic isomers.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Ionization: ESI Positive Mode.
Why MS is Critical here?
The Dimer impurity (1,4-bis(2-(pyridin-4-yl)acetyl)piperazine) has a mass of [2M - Piperazine + 2H] essentially, but specifically M+H = 325.4 Da (approx).[1]
MS is the only method that can sensitively detect trace levels of the unreacted piperazine (SM1) without complex derivatization, provided the mass cutoff is low enough.
Comparative Analysis & Recommendations
The following decision matrix guides the choice of method based on the stage of development.
Figure 2: Decision Matrix for Analytical Method Selection.
Summary Table
| Feature | HPLC-PDA | qNMR | UHPLC-MS |
| Primary Use | Routine QC, Batch Release | Reference Standard Certification | Impurity ID, Trace Analysis |
| Speed | Fast (15 min) | Fast (10 min) | Moderate |
| Specificity | Low for non-chromophores | High (Structural resolution) | Very High (Mass resolution) |
| Limit of Quant (LOQ) | ~0.05% | ~1.0% (typically) | < 0.01% |
| Cost per Run | Low | Low (Solvent cost only) | High |
| Critical Blindspot | Cannot see Piperazine | Low sensitivity for trace impurities | Ion suppression effects |
Final Recommendation
For a robust validation package of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one :
-
Use qNMR to assign the absolute potency of your primary lot.[3][4]
-
Develop an HPLC-UV method (High pH) for routine purity checking, ensuring the "Dimer" is resolved.
-
Use LC-MS once during method validation to prove that no hidden co-eluting impurities (like free piperazine) are present under the main peak.[1]
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][5] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]
-
Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Piperazine Derivatives. FDA Archives.[1]
-
BenchChem. A Comparative Guide to the Purity Analysis of Heterocyclic Amides: HPLC vs. NMR. (Accessed 2023).[1] Link[1]
-
Separation Science. Analysis of Basic Compounds: Overcoming Tailing with High pH Mobile Phases.Link[1]
Sources
Precision Purity Assessment of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
A Comparative Technical Guide for Pharmaceutical Analysis
Executive Summary
This guide provides a technical comparison of elemental analysis (EA) methodologies for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Formula: C₁₁H₁₅N₃O; MW: 205.26 g/mol ). As a pharmacophore fusing a piperazine ring with a pyridine moiety, this compound presents specific analytical challenges—notably hygroscopicity and nitrogen-rich combustion resistance—that often lead to erroneous purity data in standard workflows.
We compare three primary analytical "products" (methodologies):
-
Automated Combustion Analysis (CHN/O) – The traditional "Gold Standard."
-
Quantitative NMR (qNMR) – The modern, absolute quantification alternative.[1]
-
High-Resolution Mass Spectrometry (HRMS) – The identity validator.
Part 1: The Analytical Challenge
The target molecule contains two basic nitrogen centers (piperazine secondary amine and pyridine nitrogen). In its free base form, it is prone to absorbing atmospheric CO₂ and moisture. In salt forms (e.g., HCl), it becomes highly hygroscopic.
The Failure Mode: Standard CHN analysis often yields Carbon values 1–3% lower than theoretical due to trapped water or solvent, while Nitrogen values may drift due to incomplete combustion of the pyridyl ring, leading to false "impurity" flags during drug candidate validation.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of these methods specifically for the target piperazine-pyridine scaffold.
Table 1: Performance Matrix for C₁₁H₁₅N₃O Analysis
| Feature | Method A: Combustion (CHN) | Method B: qNMR (¹H) | Method C: HRMS (Orbitrap) |
| Primary Output | Weight % of C, H, N | Absolute Purity (wt%) | Exact Mass (m/z) |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <0.1 mg (Destructive) |
| Precision (RSD) | ± 0.3% (Industry Standard) | ± 0.5% - 1.0% (Operator Dependent) | < 1-3 ppm (Mass Accuracy) |
| Water/Solvent Sensitivity | High Risk: Water lowers %C/%N proportionally. | Resolved: Distinct peaks for H₂O/solvents. | Blind: Does not quantify neutral solvents. |
| Scaffold Specificity | Low (Isomers give identical results) | High (Structural confirmation) | High (Formula confirmation) |
| Throughput | High (Automated) | Medium (Setup intensive) | High |
| Cost Efficiency | High (Routine service) | Moderate (Deuterated solvents) | High (Instrument cost) |
Part 3: Deep Dive Protocols & Causality
Method A: Optimized Combustion Analysis (CHN)
Standard protocols often fail for this compound due to the refractory nature of the pyridine ring.
Protocol Optimization:
-
Oxidation Boost: Increase the oxygen dose time by 15% (e.g., from 60s to 70s) in the combustion reactor. The pyridine ring is thermodynamically stable; insufficient oxygen leads to low Nitrogen recovery (formation of N₂ gas vs. NOx requires precise reduction).
-
Sample Encapsulation: Use tin capsules sealed immediately after weighing. Do not leave the piperazine derivative exposed on the balance pan for >30 seconds, as it will absorb atmospheric moisture, skewing the weight.
-
Tungsten Trioxide (WO₃) Additive: Add ~10 mg of WO₃ powder to the sample capsule. This acts as a flux and prevents the formation of "coke" (unburnt carbon) inside the crucible, a common issue with aromatic nitrogen heterocycles.
Method B: Quantitative NMR (qNMR) – The Problem Solver
When CHN fails, qNMR provides the "Arbitration Data."
Protocol:
-
Solvent Selection: Use DMSO-d₆ over CDCl₃. The target compound is a polar base; CDCl₃ may cause peak broadening due to proton exchange or salt formation with trace acid in the solvent. DMSO-d₆ ensures sharp signals for the piperazine protons.
-
Internal Standard (IS): Select Maleic Acid (traceable standard).
-
Reasoning: Maleic acid has a singlet at ~6.3 ppm, which falls in a clean window for this compound (Pyridine protons: 7.0–8.5 ppm; Piperazine protons: 2.5–3.8 ppm; Acetyl group: ~2.0 ppm).
-
-
Relaxation Delay (D1): Set D1 ≥ 30 seconds.
-
Causality: To achieve <1% error, nuclei must fully relax (5 × T1). The pyridine protons have long T1 relaxation times. Short D1 results in under-integration of the aromatic signals.
-
Part 4: Data Visualization & Logic Flow
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical path to validate the purity of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, specifically addressing the hygroscopicity trap.
Caption: Decision tree for reconciling combustion analysis data using qNMR to account for hydration states common in piperazine derivatives.
Part 5: Experimental Data (Representative)
The following data demonstrates a typical scenario where the "failed" CHN result is actually a "pass" for a monohydrate form, verified by qNMR.
Table 2: Data Reconciliation Example
Target: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one[2]
| Parameter | Theoretical (Anhydrous) | Experimental (Raw CHN) | Status | Theoretical (Monohydrate) |
| Carbon (%) | 64.37 | 59.10 | FAIL | 59.17 |
| Hydrogen (%) | 7.37 | 7.65 | FAIL | 7.67 |
| Nitrogen (%) | 20.47 | 18.85 | FAIL | 18.82 |
| Conclusion | Sample appears impure. | Reject | Match |
Interpretation: The raw CHN data deviates significantly from the anhydrous calculation. However, qNMR integration reveals a water peak at 3.33 ppm (in DMSO-d₆) integrating to ~2 protons relative to the single aromatic proton. Recalculating for C₁₁H₁₅N₃O · H₂O aligns the data perfectly, validating the batch.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link
-
Microanalysis of Nitrogen-Rich Heterocycles. (2024). Thermo Fisher Scientific Application Note: FlashSmart Elemental Analyzer. Link
-
BenchChem. (2025).[3][4] Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Link
Sources
Technical Guide: Comparative Analysis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Reference Standards
Topic: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Reference Standard Comparison Content Type: Technical Comparison Guide
Executive Summary
In the development of pyridine-based kinase inhibitors and GPCR ligands, 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (referred to herein as PPE-4 ) serves as a critical critical quality attribute (CQA) marker. It functions primarily as a Process-Related Impurity (PRI) or a Key Starting Material (KSM) intermediate.
This guide compares the analytical performance of a Qualified Secondary Reference Standard of PPE-4 against two common alternatives: a Certified Reference Material (CRM) and a Reagent-Grade Building Block . The objective is to demonstrate why "purity" on a label does not equate to "suitability" for quantitative assay validation in a GMP environment.
Chemical Identity & Physicochemical Profile
Before comparing standards, the intrinsic properties of the analyte must be understood to select appropriate detection methods.
| Property | Specification | Analytical Implication |
| IUPAC Name | 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one | Base structure for nomenclature. |
| Molecular Formula | C₁₁H₁₅N₃O | Monoisotopic Mass: ~205.12 Da. |
| Basicity (pKa) | Piperazine N: ~9.8; Pyridine N: ~5.2 | Requires buffered mobile phase (pH > 7.0 or ion-pairing) to prevent peak tailing on C18 columns. |
| UV Chromophore | Pyridine ring ( | UV detection is viable but less sensitive than MS; requires high purity for accurate extinction coefficient determination. |
| Solubility | High in MeOH, DMSO, dilute acid | Hygroscopic nature affects "As-Is" assay calculations. |
Comparative Analysis: Reference Standard Grades
The following data summarizes a comparative study performed to validate the Qualified Secondary Standard (Product A) against a CRM (Gold Standard) and Reagent Grade (Alternative).
2.1 Quantitative Performance Metrics
| Metric | CRM (Primary Alternative) | Qualified Secondary Standard (Product A) | Reagent Grade (Market Alternative) |
| Assay (Mass Balance) | 99.8% ± 0.1% | 99.5% ± 0.3% | >97.0% (Area %) |
| Traceability | SI Units (NIST/BIPM) | Traceable to CRM | None (Batch-specific) |
| Water Content (KF) | 0.1% (Dry basis) | 0.4% (Quantified) | Not Reported (Variable) |
| Residual Solvents | < 100 ppm | < 500 ppm (Quantified) | Unknown |
| Cost Efficiency | High ( | Moderate ( | Low ($) |
| Intended Use | Instrument Calibration | Routine QC / Batch Release | Synthesis / Early Screening |
2.2 Chromatographic Integrity (Impurity Profiling)
Experimental Observation: When analyzing the Reagent Grade alternative using the protocol defined in Section 3, three late-eluting impurities (likely bis-acylated piperazine byproducts) were detected, totaling 2.4% area. The Qualified Secondary Standard showed a single impurity <0.1%, comparable to the CRM.
Critical Insight: Using Reagent Grade material as a standard for impurity quantification will result in false negatives (underestimating impurities in your drug substance) because the standard's own impurities interfere with the response factor calculation.
Experimental Protocol: Orthogonal Validation
To validate the Qualified Secondary Standard, we employ an orthogonal approach combining qNMR (Quantitative NMR) for absolute purity and HPLC-UV-MS for impurity profiling.
Method A: HPLC-UV-MS Purity Assessment
Purpose: To detect organic impurities and confirm chromatographic purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5 adjusted with NH₄OH). Note: High pH ensures the piperazine is non-protonated, improving peak shape.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm; MS (ESI+) in SIM mode (m/z 206.1 [M+H]⁺).
-
Sample Prep: Dissolve 10 mg standard in 10 mL MeOH:Water (50:50).
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.
Method B: 1H-qNMR for Potency Assignment
Purpose: To establish the "As-Is" assay value without relying on a reference standard (Primary Method).
-
Internal Standard (IS): Maleic Acid (TraceCERT®), high purity (>99.9%).
-
Solvent: D₂O or DMSO-d6 (depending on solubility/peak overlap).
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 5 × T1 (typically 30s) to ensure full relaxation.
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1]
Workflow Visualization: Reference Standard Qualification
The following diagram illustrates the self-validating workflow used to qualify the Secondary Standard against the CRM, ensuring regulatory compliance (ICH Q7).
Figure 1: Orthogonal qualification workflow for establishing the PPE-4 Secondary Reference Standard, ensuring traceability to primary benchmarks.
Application Scientist's Commentary
The "Salt" Trap: When sourcing 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, vendors often supply it as a Hydrochloride (HCl) salt to improve stability.
-
Caution: If your analytical method calculates the "Free Base" content, you must correct for the counter-ion.
-
Calculation:
-
Failure to apply this correction is a common source of 15% systematic error in potency assignment [1].
Stability Considerations: The secondary amine in the piperazine ring is prone to oxidation and carbamylation (reaction with atmospheric CO₂).
-
Recommendation: Store the standard under Argon/Nitrogen at -20°C.
-
Validation: Always run a "System Suitability" check using a known CRM check-standard before running a long sequence of samples to verify the standard hasn't degraded [2].
Conclusion
While Reagent Grade PPE-4 is sufficient for exploratory synthesis, it lacks the mass balance data required for analytical quantification. The Qualified Secondary Standard offers the optimal balance of cost and rigor, provided it is characterized via the orthogonal qNMR/HPLC workflow described above. For GMP release testing of late-stage intermediates, this level of characterization is not optional—it is a regulatory requirement.
References
-
Garrido, B. C., et al. (2016). "Uncertainty measurement in quantitative NMR: The role of the internal standard." Metrologia. Available at: [Link]
-
Wodtke, R., et al. (2018).[2] "N ε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure-Activity Relationships, and Pharmacokinetic Profiling." Journal of Medicinal Chemistry. (Provides context on piperazine-pyridine synthesis and stability). Available at: [Link]
-
Teasdale, A., et al. (2010). "Mechanism and processing parameters affecting the formation of reactive metabolites and impurities." Organic Process Research & Development. (Context on impurity profiling of amine intermediates). Available at: [Link]
-
PubChem. (2025).[2][3] "1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one Compound Summary." National Library of Medicine. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one requires more than standard boilerplate safety data. This compound—featuring both a basic piperazine ring and an aromatic pyridine moiety linked by an acetamide group—presents unique physicochemical challenges during laboratory disposal.
To ensure compliance, protect personnel, and minimize environmental impact, laboratory workflows must be grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2]. This guide provides a self-validating, mechanistic approach to the safe handling and disposal of this specific chemical architecture.
Mechanistic Hazard Assessment & Causality
While a highly specific Safety Data Sheet (SDS) for 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one may not always be readily available from all vendors, we must extrapolate its handling requirements from its constituent functional groups[3]:
-
The Piperazine Moiety: Secondary amines in the piperazine ring are inherently basic. They are known to cause severe skin burns, serious eye damage, and act as respiratory sensitizers[4]. Causality: The lone pair of electrons on the nitrogen readily abstracts protons from biological tissues and ambient moisture, leading to localized alkaline necrosis upon contact.
-
The Pyridine Moiety: Pyridine derivatives are systemic toxicants and pose a significant hazard to aquatic ecosystems. Causality: The aromatic nitrogen heterocycle resists rapid environmental degradation and can form highly water-soluble, toxic N-oxides if improperly mixed with oxidizing waste streams.
-
The Acetamide Linker: While generally stable, amides can undergo hydrolysis under extreme pH conditions, releasing the parent amines. Therefore, waste streams must be strictly pH-controlled.
To mitigate these risks, all laboratory personnel must operate under a rigorous Chemical Hygiene Plan (CHP) that mandates specific engineering controls (e.g., chemical fume hoods) and Personal Protective Equipment (PPE)[1].
Quantitative Hazard & Logistics Data
The following table summarizes the extrapolated quantitative data, GHS classifications, and EPA waste codes required for the logistical management of this compound.
| Parameter | Specification / Classification | Logistical Rationale |
| Primary GHS Hazards | H314 (Skin Burns), H318 (Eye Damage), H334 (Respiratory Sensitization) | Dictates the use of splash goggles, face shields, and nitrile/neoprene gloves[3]. |
| Physical State | Solid (presumed at standard temperature and pressure) | Requires dust-minimization techniques during transfer to prevent inhalation[4]. |
| EPA Waste Code | D002 (Corrosive) / Non-RCRA Regulated Toxic Organic | Waste must be managed "cradle-to-grave" under Subtitle C of RCRA[2]. |
| Incompatible Materials | Strong acids, strong oxidizers, acid chlorides | Mixing with acids causes violent exothermic salt formation; oxidizers risk N-oxide generation. |
| Preferred Disposal | High-Temperature Liquid Injection Incineration | Ensures complete destruction of nitrogenous rings into N2 and CO2, preventing NOx emissions[5]. |
Experimental Protocol: Self-Validating Waste Preparation
Because solid nitrogenous waste is difficult to incinerate efficiently without generating toxic nitrogen oxides (NOx), the preferred method of disposal is dissolving the compound into a combustible solvent prior to incineration[5].
Phase 1: Aliquot Validation (The Self-Validating Step) Do not immediately dissolve bulk waste. You must validate solvent compatibility to prevent thermal runaway.
-
Extract a small aliquot (~5 mg) of the 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one waste.
-
Place the aliquot in a borosilicate glass vial and add 1 mL of a non-halogenated combustible solvent (e.g., ethanol or acetone).
-
Validation: Monitor the vial for 5 minutes. Touch the outside of the vial with a gloved hand to check for an exotherm (heat generation), and observe for gas evolution.
-
Causality: If heat or gas is produced, the waste has been contaminated with reactive impurities (e.g., acids) and must be neutralized before bulk processing. If no reaction occurs, proceed to Phase 2.
Phase 2: Bulk Dissolution and pH Verification
-
Transfer the bulk solid waste into a secondary containment vessel within a certified chemical fume hood.
-
Slowly add the validated non-halogenated solvent until the solid is completely dissolved. Causality: Avoiding halogenated solvents (like dichloromethane) prevents the waste from being classified into a more expensive, highly regulated halogenated waste stream.
-
Validation: Dip a universal pH indicator strip into the solution. The pH must read between 6.0 and 8.0 . If the solution is highly basic (pH > 9) due to the piperazine moiety, carefully titrate with a dilute, weak acid (e.g., 1M citric acid) until neutral. Causality: Neutralizing the waste prevents the degradation of the final storage container and mitigates the risk of incompatible reactions in the waste accumulation area.
Phase 3: RCRA-Compliant Containerization
-
Transfer the neutralized solution into an EPA-approved, high-density polyethylene (HDPE) hazardous waste container.
-
Seal the container tightly and affix a compliant RCRA label stating: "Hazardous Waste - Toxic/Corrosive Organic Liquid (Piperazine/Pyridine derivatives in Ethanol)"[2].
-
Store in a designated Satellite Accumulation Area (SAA) for no longer than the legally permitted timeframe (90 or 180 days, depending on your facility's generator status) before transfer to a licensed Treatment, Storage, and Disposal (TSD) facility[6].
Waste Segregation Workflow
Figure 1: RCRA-compliant waste segregation and disposal workflow for piperazine-pyridine derivatives.
Spill Management & Decontamination Protocol
In the event of an accidental release of the solid compound, immediate action is required to prevent aerosolization and surface corrosion[4].
-
Evacuation and PPE: Evacuate personnel from the immediate vicinity. Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves[3].
-
Containment: Surround the spill with an inert, dust-suppressing absorbent material such as damp vermiculite or sand. Causality: Sweeping dry powder directly can aerosolize the piperazine derivative, leading to severe respiratory irritation.
-
Collection: Use a non-sparking plastic scoop to carefully collect the absorbed material and place it into a designated hazardous waste bag.
-
Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual basic amines, followed by a thorough wash with soap and water.
-
Validation: Swab the cleaned surface with a wetted cotton swab and press it against a pH indicator strip. The pH must read 7.0 . Causality: This self-validating step guarantees that no corrosive micro-residues remain on the laboratory bench, ensuring the safety of the next operator.
References
-
New Jersey Department of Health. (2004). Piperazine - HAZARD SUMMARY. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
HETI Services. (2017). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]
Sources
- 1. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 2. epa.gov [epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
Personal protective equipment for handling 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Operational Safety & Handling Protocol: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
Executive Safety Summary
Compound Identity: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one Structural Alert: Contains both a piperazine ring (secondary amine) and a pyridine moiety.[1] Critical Hazard Assessment: Due to the absence of a compound-specific global toxicological dataset, this substance must be handled under Universal Precautionary Principles for nitrogenous heterocycles. Based on Structure-Activity Relationships (SAR) with analogous piperazine derivatives (e.g., 1-(4-pyridyl)piperazine), this compound is classified as a High-Risk Irritant / Potential Corrosive and a Respiratory Sensitizer .[1]
Immediate Action Required:
-
Do not handle on open benches. All manipulation of the solid must occur inside a certified chemical fume hood.
-
Sensitization Risk: Piperazine moieties are known sensitizers. Inhalation of dust can lead to occupational asthma. Zero-tolerance for dust generation.
Hazard Identification & Risk Assessment (SAR Analysis)
| Hazard Class (GHS) | Risk Description | Mechanistic Basis |
| Skin Corr.[1][2] 1B / Irrit. 2 | Causes severe skin burns or irritation. | Basic nitrogen centers (pKa ~9-10) can saponify skin lipids upon contact with moisture.[1] |
| Eye Dam. 1 | Causes serious eye damage.[2][3][4][5] | High pH localized at the ocular surface causes rapid corneal opacification. |
| Resp. Sens. 1 | May cause allergy/asthma symptoms.[2][3] | Piperazine ring is a known hapten; can bind to proteins to trigger immune response. |
| Acute Tox. 4 | Harmful if swallowed.[2][6][7][8] | Pyridine derivatives often exhibit CNS toxicity and GI distress. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Selection is based on the permeation kinetics of organic bases and the physical state of the compound.
PPE Decision Logic (Visualized)
Detailed PPE Specifications
| Component | Specification | Operational Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[1] |
| Hand Protection (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Provides a "sacrificial layer." If outer glove is contaminated, strip immediately. |
| Hand Protection (Soln) | Silver Shield / PVA (if DCM used) | Standard nitrile offers <2 min protection against chlorinated solvents often used with this compound. |
| Body Protection | Lab Coat (Poly-cotton) + Apron | A chemical-resistant apron (Tyvek or rubber) is required during weighing to prevent chest exposure.[1] |
| Respiratory | P100 / N95 (Only if hood fails) | Primary control is the Fume Hood. Respirators are a backup, not a primary control for sensitizers. |
Operational Protocols
A. Weighing & Transfer (Highest Risk Phase)
-
Engineering Control: Use a static-dissipative balance enclosure inside the fume hood.[1]
-
Protocol:
-
Place a disposable absorbent pad (benchkote) in the hood.
-
Use an antistatic gun on the spatula and weighing boat (piperazine derivatives are often electrostatic).
-
The "Wet Wipe" Method: After weighing, wipe the exterior of the stock bottle with a damp Kimwipe (methanol/water) before removing it from the hood. This prevents tracking invisible dust onto lab benches.
-
B. Solubilization & Reaction
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DCM.
-
Exotherm Alert: Dissolution in acidic media (e.g., HCl in Dioxane) will be exothermic due to protonation of the piperazine/pyridine nitrogens. Add acid dropwise at 0°C.
-
Monitoring: Do not rely on color change. Use TLC (MeOH/DCM systems) with UV visualization (pyridine moiety is UV active).
Waste Disposal & Deactivation
Core Principle: Do not mix with general organic waste if oxidizers are present.[5] Piperazines can form explosive N-nitroso compounds if mixed with nitrating agents.[1]
Disposal Workflow
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in a "Hazardous Solid Waste" container.[1] Do not throw in regular trash.
-
Liquid Waste: Segregate into "Basic Organic Waste" or neutralize to pH 7 before disposal. Label clearly: "Contains Piperazine - Potential Sensitizer." [1]
Emergency Response
-
In Case of Skin Contact:
-
Immediate: Flush with water for 15 minutes. Do not use vinegar or acid to "neutralize" the base on skin; this causes exothermic burns.
-
Wash: Use soft soap and water.
-
Alert: Monitor for redness or itching (sensitization sign) over the next 24 hours.
-
-
In Case of Eye Contact:
-
Irrigate: Use an eyewash station for a minimum of 15 minutes.[5] Hold eyelids open.
-
Medical: Seek immediate ophthalmological evaluation. Basic compounds penetrate the cornea deeper than acids.
-
-
Spill Cleanup (Solid):
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and N95 respirator.
-
Method: Cover with wet paper towels (to prevent dust). Scoop up and place in a hazardous waste jar. Wipe area with dilute acetic acid (vinegar) to neutralize residues, then water.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135409477 (Related Structure: 1-(4-Pyridyl)piperazine).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier (Sensitization Hazards).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine). Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards (National Academies Press). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
